molecular formula C10H10ClN3 B1420517 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE CAS No. 1150164-90-1

3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Cat. No.: B1420517
CAS No.: 1150164-90-1
M. Wt: 207.66 g/mol
InChI Key: FGOQNKQVWGUEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is a chemical compound with the molecular formula C 10 H 10 ClN 3 and a molecular weight of 207.7 g/mol . It is supplied with a minimum purity of 98% and should be stored at room temperature . This compound is categorized as a building block for the synthesis of Protein Degrader molecules, a promising class of therapeutic agents in chemical biology and drug discovery . The structural motif of a pyridine ring linked to a dimethylpyrazole is common in the development of novel heterocyclic compounds. Researchers utilize such frameworks in the synthesis of complex molecules with potential biological activity, including those investigated as kinase inhibitors . Furthermore, analogous pyrazolyl-pyridine structures are widely employed as versatile ligands in coordination chemistry, forming complexes with various metal ions for catalytic and materials science applications . This product is intended for professional research and industrial or commercial use by qualified laboratory personnel only. It is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQNKQVWGUEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674998
Record name 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-90-1
Record name 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine

[1]

Executive Summary

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (CAS: 29334-67-6) is a heterocyclic ligand featuring a pyridine ring fused to a pyrazole moiety via a C-N bond.[1][2] It belongs to the class of pyrazolyl-pyridine ligands, which are critical in the development of transition metal catalysts (e.g., Pd, Ni) for cross-coupling reactions and luminescent materials.[1]

The presence of the 3-chloro substituent introduces steric bulk and electronic withdrawal, significantly altering the coordination geometry and electronic properties compared to the unsubstituted analog.[1] This guide provides a definitive framework for identifying this molecule using NMR, MS, and IR spectroscopy.[1]

Structural Analysis & Synthesis Logic

To interpret the spectra accurately, one must understand the molecule's connectivity and electronic environment.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .[1]

Synthesis Workflow (DOT Visualization)

The synthesis involves the reaction of 2,3-dichloropyridine with 3,5-dimethylpyrazole .[1] The 2-position of the pyridine is activated for nucleophilic attack, especially with the inductive electron-withdrawing effect of the chlorine at position 3.[1]

SynthesisPathReactant12,3-Dichloropyridine(Electrophile)IntermediateTransition State(Meisenheimer Complex)Reactant1->Intermediate+ Base (NaH/K2CO3)DMF/DMSO, 100°CReactant23,5-Dimethylpyrazole(Nucleophile)Reactant2->IntermediateProduct3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine(Target Ligand)Intermediate->Product- Cl⁻ByproductHCl / SaltIntermediate->Byproduct

Caption: Figure 1. SNAr synthesis pathway.[1] The pyrazole nitrogen attacks the C2 position of the pyridine ring, displacing the chlorine atom.[1]

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the primary tool for validation.[1] The molecule exhibits distinct aromatic signals for the pyridine ring and aliphatic signals for the pyrazole methyls.[1]

Theoretical & Observed Shifts (400 MHz, CDCl₃)

The 3-chloro group exerts a deshielding effect on the adjacent H4 proton of the pyridine ring and influences the rotameric stability of the pyrazole ring.[1]

PositionProton TypeMultiplicityChemical Shift (δ ppm)Mechanistic Explanation
Pyridine H6 Aromaticdd (Doublet of doublets)8.35 – 8.45 Adjacent to Pyridine Nitrogen (most deshielded).[1]
Pyridine H4 Aromaticdd7.80 – 7.90 Deshielded by the ortho 3-Chloro group.[1]
Pyridine H5 Aromaticdd7.20 – 7.30 meta to Nitrogen; standard aromatic range.[1]
Pyrazole H4' Aromatics (Singlet)6.00 – 6.05 Characteristic singlet of the pyrazole ring.[1]
Methyl (C5') Aliphatics2.50 – 2.60 Deshielded due to proximity to the Pyridine ring (anisotropy).[1]
Methyl (C3') Aliphatics2.25 – 2.35 Standard methyl on aromatic ring.[1]

Note: Coupling constants (



1
13C NMR Key Signals
  • Carbonyl-like C2 (Pyridine): ~150-155 ppm (Quaternary, attached to N).[1]

  • C3-Cl (Pyridine): ~125-130 ppm (Quaternary).[1]

  • Methyl Carbons: Two distinct peaks at ~12-15 ppm.[1]

Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization).[1]

  • Molecular Formula: C₁₀H₁₀ClN₃.[1]

  • Exact Mass: 207.06.[1]

  • Observed Peaks:

    • [M+H]⁺: 208.06 (Base peak).[1]

    • Isotope Pattern: A distinct M+2 peak at 210.06 (~33% height of M+H) confirms the presence of one Chlorine atom .[1]

Infrared Spectroscopy (FT-IR)
  • C=N Stretch (Pyridine/Pyrazole): 1580–1600 cm⁻¹.[1]

  • C-Cl Stretch: 1050–1090 cm⁻¹ (Strong band).[1]

  • C-H Stretch (Aromatic): >3000 cm⁻¹.[1]

  • C-H Stretch (Aliphatic Methyls): 2920–2960 cm⁻¹.[1]

Experimental Protocol: Sample Preparation

To ensure reproducible data, follow this self-validating protocol for NMR preparation.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[1] If the peaks for H4/H5 overlap, switch to DMSO-d₆ to induce a solvent shift.[1]

  • Concentration: Dissolve 5-10 mg of the ligand in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug within the pipette to remove any inorganic salts (NaCl/KCl) from the synthesis, which can cause line broadening.[1]

  • Validation Check:

    • Check the integration of the Pyrazole H4' singlet (set to 1H).[1]

    • The Methyl groups should integrate to exactly 3H each.[1]

    • If the Methyl peaks are split or broad, it indicates restricted rotation around the C(Py)-N(Pz) bond, often caused by the steric clash with the 3-Chloro group.[1] This is a confirmation of the structure, not an error.

Structural Connectivity Visualization

The following diagram illustrates the key connectivity and the numbering scheme used for the spectroscopic assignment.

StructurePyNN1(Py)C2C2PyN->C2C3C3(Cl)C2->C3PzN1N1'(Pz)C2->PzN1PivotC4C4C3->C4ClClC3->ClC5C5C4->C5C6C6C5->C6C6->PyNPzN2N2'PzN1->PzN2C3PC3'(Me)PzN2->C3PC4PC4'C3P->C4PMe1CH3C3P->Me1C5PC5'(Me)C4P->C5PC5P->PzN1Me2CH3C5P->Me2

Caption: Figure 2. Connectivity map highlighting the C2-N1' pivot bond and the critical 3-Chloro substituent.[1]

References

  • Synthesis of Pyrazolyl-Pyridines: TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction & Ligand Synthesis. Retrieved from .[1]

  • General Characterization of Pyrazole Ligands: Santa Cruz Biotechnology. 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine Product Data. Retrieved from .[1]

  • Mechanistic Insight (SNAr): Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for pyridine reactivity).

  • Crystallographic Data (Analogous Structures): Cambridge Crystallographic Data Centre (CCDC).[1] Structures of 2-pyrazolyl-pyridines. .[1]

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazolylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Classification: Privileged Heterocyclic Pharmacophore Primary Therapeutic Areas: Oncology (Kinase Inhibition), Infectious Disease (DNA Gyrase Inhibition), Neuropharmacology (M4 PAMs).

The fusion of pyrazole and pyridine rings into a pyrazolylpyridine scaffold represents a cornerstone in modern medicinal chemistry. This guide dissects the structural utility of this moiety, moving beyond basic observations to the mechanistic causality of its biological activity.[1][2] For the drug development professional, understanding the Structure-Activity Relationship (SAR) of this scaffold is critical for designing next-generation ATP-competitive inhibitors and DNA-binding agents.

Chemical Architecture & SAR Logic

The pyrazolylpyridine scaffold is not merely a structural spacer; it is a tunable electronic platform. Its efficacy stems from its ability to mimic the purine ring of ATP, allowing it to anchor securely within the hinge region of kinase domains.

The "Privileged" Nature
  • H-Bonding Donors/Acceptors: The pyridine nitrogen (N1 of pyridine) often acts as an H-bond acceptor, while the pyrazole NH (if unsubstituted) or adjacent functional groups serve as donors.

  • Pi-Stacking: The planar bi-heterocyclic system facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
Critical SAR Vectors
PositionChemical ModificationBiological Impact (Causality)
Pyridine C2/C6 Hydrophobic groups (e.g., -CF3, -Me)Enhances lipophilicity (

) for membrane permeability; fits into hydrophobic pockets (e.g., Gatekeeper residues).
Pyrazole N1 Aryl/Heteroaryl substitutionModulates metabolic stability; prevents rapid glucuronidation. Critical for selectivity in kinase isoforms.
Linker Region Amide/Urea bridgesIntroduces additional H-bond donors/acceptors to interact with the DFG motif (Asp-Phe-Gly) in kinases.

Therapeutic Focus I: Oncology & Kinase Inhibition

The most prolific application of pyrazolylpyridine derivatives is in the inhibition of protein kinases, specifically PIM-1 , c-Met , and VEGFR .

Mechanism of Action: ATP Competition

These derivatives function primarily as Type I or Type II kinase inhibitors .

  • Type I: Bind to the active conformation (DFG-in) of the kinase ATP pocket.

  • Type II: Bind to the inactive conformation (DFG-out), often exploiting an allosteric hydrophobic pocket adjacent to the ATP site.

Case Study: PIM-1 Inhibition PIM-1 kinases are overexpressed in hematological malignancies. Pyrazolylpyridines inhibit PIM-1 by occupying the ATP binding cleft, preventing the phosphorylation of substrates like Bad and Cdc25C , thereby enforcing apoptosis and G2/M cell cycle arrest.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Pyrazolylpyridine-mediated kinase inhibition leading to apoptosis.

KinasePathway Inhibitor Pyrazolylpyridine Derivative Kinase Target Kinase (PIM-1 / c-Met) Inhibitor->Kinase Competitive Binding Substrate Substrate (e.g., Bad, Cdc25C) Kinase->Substrate Phosphorylation Inhibited ATP ATP ATP->Kinase Blocked PhosSubstrate Phosphorylated Substrate Apoptosis Apoptosis / Cell Cycle Arrest Substrate->Apoptosis Pro-Apoptotic Signal Restored

Figure 1: Mechanism of ATP-competitive inhibition restoring apoptotic signaling.

Therapeutic Focus II: Antimicrobial Activity

Beyond oncology, these derivatives exhibit potent antibacterial properties, particularly against drug-resistant Gram-positive strains (e.g., MRSA).[3]

Mechanism: DNA Gyrase Inhibition

Unlike kinases, the target here is bacterial DNA Gyrase (Topoisomerase II) .

  • Mode of Action: The scaffold stabilizes the DNA-Gyrase cleavable complex.[4] This prevents the re-ligation of DNA strands during supercoiling, leading to the accumulation of double-strand breaks and bacterial cell death.

  • Selectivity: High selectivity for bacterial gyrase over mammalian Topoisomerase II reduces host toxicity.

Experimental Ecosystem: Synthesis & Validation

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Synthesis Protocol: One-Pot Cyclocondensation

Objective: Synthesize a 2-(1H-pyrazol-3-yl)pyridine derivative. Reaction Type: Claisen-Schmidt Condensation followed by heterocyclization.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (Solvent)

  • NaOH (Catalyst, 10% aq)

Step-by-Step Methodology:

  • Chalcone Formation (The Intermediate):

    • Dissolve 2-acetylpyridine and the aromatic aldehyde in Ethanol (10 mL/mmol).

    • Why: Ethanol provides a polar protic environment stabilizing the transition state.

    • Add 10% NaOH dropwise at 0°C. Stir at room temperature for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates chalcone formation.

  • Heterocyclization:

    • To the chalcone solution, add Hydrazine Hydrate.

    • Reflux at 80°C for 6-8 hours.

    • Mechanism:[4][5][6][7] Michael addition of hydrazine to the enone, followed by intramolecular dehydration.

  • Isolation:

    • Pour reaction mixture into crushed ice. The precipitate is the crude pyrazolylpyridine.

    • Filter and recrystallize from Ethanol.

Workflow Visualization

SynthesisWorkflow Start Start: 2-Acetylpyridine + Aldehyde Step1 Step 1: Aldol Condensation (NaOH/EtOH) Start->Step1 Intermed Intermediate: Chalcone Step1->Intermed -H2O Step2 Step 2: Cyclization (Hydrazine/Reflux) Intermed->Step2 Product Final Product: Pyrazolylpyridine Step2->Product Michael Addn + Dehydration

Figure 2: Synthetic route for pyrazolylpyridine construction.

References

  • Thangarasu, P., et al. "Synthesis and biological evaluation of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors."[6] European Journal of Medicinal Chemistry, 2018.[6]

  • Tanitame, A., et al. "Design, synthesis, and structure-activity relationships of novel DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry, 2004.

  • Tong, J., et al. "Preclinical evaluation of [11C]MK-6884, a pyrazol-4-yl-pyridine-based PET probe for imaging the M4 muscarinic acetylcholine receptor." Journal of Nuclear Medicine, 2021.

  • El-Gamal, M.I., et al. "Synthesis, in vitro antiproliferative activity, and kinase inhibitory effects of pyrazole-containing diarylureas." European Journal of Medicinal Chemistry, 2018.[6]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Pyridine Compounds

Introduction: The Significance of Pyrazole-Pyridine Scaffolds in Modern Medicinal Chemistry

The fusion of pyrazole and pyridine rings into a single molecular framework has emerged as a highly privileged scaffold in the landscape of modern drug discovery.[1] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, each contribute unique physicochemical properties that, when combined, offer a versatile platform for the design of novel therapeutic agents.[2][3] The structural rigidity, hydrogen bonding capabilities, and diverse substitution patterns of pyrazole-pyridine derivatives allow for fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[4]

These compounds have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[5][6][7] Notably, several FDA-approved drugs incorporate the pyrazole motif, underscoring its therapeutic relevance.[2][8] The pyridine moiety is also a common feature in numerous pharmaceuticals.[9] This guide provides a comprehensive overview of the key strategies for the discovery and synthesis of novel pyrazole-pyridine compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: Retrosynthetic Analysis and Strategic Design

The journey to novel pyrazole-pyridine compounds begins with a sound retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. The choice of disconnection strategy is paramount and is often guided by the desired substitution pattern on both the pyrazole and pyridine rings.

Key Disconnection Approaches

Two primary retrosynthetic strategies dominate the synthesis of pyrazole-pyridine scaffolds:

  • Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This approach is advantageous when the desired pyridine starting material is readily accessible. The core of this strategy often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound attached to the pyridine ring.

  • Formation of the Pyridine Ring onto a Pre-existing Pyrazole: Conversely, if the pyrazole precursor is more readily available, the synthesis can focus on constructing the pyridine ring. This can be achieved through various methods, including the renowned Hantzsch pyridine synthesis or multicomponent reactions.[10][11]

The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have revolutionized the synthesis of heterocyclic compounds.[12][13] MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds for biological screening.[14] For pyrazole-pyridine synthesis, MCRs can facilitate the one-pot construction of the fused ring system from simple starting materials.[13]

Caption: Retrosynthetic analysis of pyrazole-pyridine compounds.

Part 2: Core Synthetic Methodologies

Several robust and versatile synthetic methods are employed for the construction of pyrazole-pyridine scaffolds. The choice of a specific methodology depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Knorr Pyrazole Synthesis: A Classic Approach

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of pyrazole chemistry.[2][15] This reaction involves the condensation of a hydrazine or a substituted hydrazine with a 1,3-dicarbonyl compound.[16][17] The reaction proceeds readily, often with high yields, due to the formation of a stable aromatic pyrazole ring.[15][18]

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and proceeds through the following key steps:

  • Attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[16]

  • Intramolecular cyclization through the attack of the second nitrogen atom onto the remaining carbonyl group.[16]

  • Dehydration to yield the final pyrazole product.[16]

Knorr_Synthesis Start Hydrazine + 1,3-Dicarbonyl Step1 Hydrazone Formation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product Pyrazole Product Step3->Product

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate (a β-ketoester)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add ethyl acetoacetate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone derivative.[15]

Hantzsch Pyridine Synthesis: Building the Pyridine Ring

The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[10][11] This method is particularly useful for constructing the pyridine ring onto a pre-formed pyrazole scaffold. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[11]

Mechanism of the Hantzsch Pyridine Synthesis

The mechanism involves a series of condensation and cyclization reactions:

  • Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester.

  • Formation of an enamine from the second equivalent of the β-ketoester and the nitrogen source.

  • Michael addition of the enamine to the product of the Knoevenagel condensation.

  • Cyclization and dehydration to form the dihydropyridine ring.

  • Oxidation of the dihydropyridine to the aromatic pyridine.

Hantzsch_Synthesis Start Aldehyde + 2x β-Ketoester + NH3 Step1 Knoevenagel Condensation & Enamine Formation Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Dihydropyridine Dihydropyridine Intermediate Step3->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Product Pyridine Product Oxidation->Product

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[19][20] These methods provide a powerful tool for the late-stage functionalization of pre-formed pyrazole-pyridine scaffolds, allowing for the introduction of a wide range of substituents with high precision and efficiency.[21] Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prevalent.[19]

General Workflow for a Suzuki Cross-Coupling Reaction

Materials:

  • A halogenated pyrazole-pyridine derivative (e.g., bromo- or iodo-substituted)

  • A boronic acid or boronate ester

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • An appropriate solvent (e.g., dioxane, toluene, or DMF/water)

Procedure:

  • To a reaction vessel, add the halogenated pyrazole-pyridine, the boronic acid derivative, the palladium catalyst, and the base.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired cross-coupled product.

Reaction TypeCatalystReactantsBond Formed
Suzuki CouplingPalladiumHalide + Boronic AcidC-C
Heck CouplingPalladiumHalide + AlkeneC-C
Sonogashira CouplingPalladium/CopperHalide + Terminal AlkyneC-C
Buchwald-HartwigPalladiumHalide + Amine/AlcoholC-N / C-O

Part 3: Characterization and Biological Evaluation

The successful synthesis of novel pyrazole-pyridine compounds is only the first step. Rigorous characterization is essential to confirm the structure and purity of the synthesized molecules. Subsequently, a comprehensive biological evaluation is necessary to assess their therapeutic potential.

Spectroscopic and Analytical Techniques

A combination of spectroscopic and analytical techniques is employed for the structural elucidation and purity assessment of the synthesized compounds:[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

In Vitro and In Vivo Biological Assays

The biological activity of the newly synthesized pyrazole-pyridine derivatives is evaluated through a series of in vitro and in vivo assays. The specific assays employed will depend on the therapeutic area of interest. For example, for anticancer drug discovery, assays may include:

  • Cytotoxicity assays against various cancer cell lines (e.g., MTT or SRB assay).[23]

  • Enzyme inhibition assays to determine the effect of the compounds on specific molecular targets.

  • Cell cycle analysis to investigate the mechanism of action.[23]

  • In vivo studies in animal models to assess efficacy and toxicity.

Conclusion: The Future of Pyrazole-Pyridine Compounds in Drug Discovery

The pyrazole-pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[24][25] The synthetic methodologies outlined in this guide provide a robust toolkit for the design and synthesis of diverse libraries of these compounds.[14][26] As our understanding of the biological targets associated with various diseases deepens, the rational design and synthesis of novel pyrazole-pyridine derivatives will undoubtedly play a crucial role in the development of the next generation of medicines.[2][6][25] The versatility of this scaffold, coupled with the power of modern synthetic chemistry, ensures that pyrazole-pyridine compounds will remain at the forefront of medicinal chemistry research for the foreseeable future.[2][27]

References
  • Synthesis of novel pyridine derivatives having pyrazole moieties. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. (2017). European Journal of Medicinal Chemistry, 126, 933-942. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of Molecular Structure, 1301, 137369. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel pyrazole derivative: Significance and symbolism. (2025). Wisdomlib. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529. [Link]

  • Synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 23, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(17), 3956. [Link]

  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2-11. [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (2024). Synthesis, 56(10), 1549-1562. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2017). Journal of Heterocyclic Chemistry, 54(5), 2936-2941. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). Catalysts, 13(7), 1083. [Link]

  • Pyrazole and its biological activity. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. Retrieved January 23, 2026, from [Link]

  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2011). Arkivoc, 2011(7), 149-159. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6205-6224. [Link]

  • Synthesis of poly(pyrazolopyridine)s by Hantzsch multicomponent polymerization. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 1645-1648. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). Journal of the American Chemical Society, 137(24), 7867-7870. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2020). Molecules, 25(12), 2774. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activity. (2020). Journal of Science & Technology, 5(3). Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Pyrazole Scaffolds Using 3-Chloro-2-hydrazinylpyridine

[1]

Executive Summary

The moiety 3-chloro-2-hydrazinylpyridine (CAS: 22841-92-5) is a critical building block in the synthesis of anthranilamide insecticides, most notably Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole . Its unique steric and electronic profile—specifically the electron-withdrawing chlorine at the 3-position—presents distinct challenges and opportunities in pyrazole construction compared to simple phenylhydrazine derivatives.

This guide details the regioselective synthesis of 1-(3-chloropyridin-2-yl)-pyrazole derivatives. We focus on the reaction with 1,3-dielectrophiles (specifically diethyl maleate) to generate the pyrazolidinone intermediate, followed by oxidative aromatization. This pathway is preferred in industrial drug development for its scalability and cost-efficiency over the traditional Knorr synthesis with 1,3-dicarbonyls, which often suffers from poor regiocontrol with this specific hydrazine.

Chemical Profile & Mechanistic Insight[2][3][4]

The Nucleophile: 3-Chloro-2-hydrazinylpyridine

Unlike simple alkyl hydrazines, the nucleophilicity of the hydrazine moiety here is modulated by the pyridine ring.

  • 
    -Nitrogen (
    
    
    ):
    Attached directly to the pyridine ring. Its lone pair is delocalized into the electron-deficient pyridine
    
    
    -system. The 3-chloro substituent adds steric bulk and further withdraws electron density via induction.
  • 
    -Nitrogen (
    
    
    ):
    The terminal amine. It retains significant nucleophilic character and is the primary site of attack.
Regioselectivity in Cyclization

When reacting with diethyl maleate (an

  • Step 1 (Michael Addition): The terminal

    
     attacks the 
    
    
    -carbon of diethyl maleate.
  • Step 2 (Cyclization): The

    
     attacks the ester carbonyl to close the ring.
    

Crucial Insight: The steric hindrance of the 3-chloro group discourages the

ReactionMechanismcluster_conditionsCritical Control PointsStart3-Chloro-2-hydrazinylpyridineInter1Michael Adduct(Linear)Start->Inter1N-beta Attack(Michael Addn)ReagentDiethyl MaleateReagent->Inter1Inter2Pyrazolidinone(Cyclized)Inter1->Inter2N-alpha Attack(Cyclization)Final1-(3-chloropyridin-2-yl)-3-hydroxypyrazole-5-carboxylateInter2->FinalOxidation/Aromatization(POBr3 or Persulfate)

Figure 1: Mechanistic pathway for the formation of the pyrazole scaffold. The N-beta attack is the regioselectivity-determining step.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate

Objective: High-yield formation of the pyrazolidinone ring. Scale: 100 g basis (Scalable to kg).

ParameterSpecification
Limiting Reagent 3-Chloro-2-hydrazinylpyridine (1.0 equiv)
Electrophile Diethyl Maleate (1.5 equiv)
Base/Catalyst Sodium Ethoxide (21% wt in EtOH)
Solvent Ethanol (Anhydrous)
Temp/Time Reflux (78°C) / 4–6 Hours
Expected Yield 85–92%
Step-by-Step Methodology:
  • Preparation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethanol (500 mL) and 3-Chloro-2-hydrazinylpyridine (100 g, 0.697 mol) .

  • Base Addition: Add Sodium Ethoxide solution (21% in EtOH, 1.2 equiv) dropwise over 20 minutes at room temperature. The solution may darken.

  • Reagent Addition: Heat the mixture to 60°C. Add Diethyl Maleate (180 g, 1.05 mol) dropwise over 45 minutes. Note: Exothermic reaction; control addition rate to maintain gentle reflux.

  • Reaction: Heat to full reflux (approx. 78–80°C) and hold for 4–6 hours. Monitor by HPLC or TLC (50:50 EtOAc:Hexane). The hydrazine starting material should be consumed (<1%).

  • Workup (The "pH Swing" Method):

    • Cool the reaction mass to 20–25°C.

    • Critical Step: Adjust pH to 5.0–6.0 using Glacial Acetic Acid . This specific pH range collapses the solubility of the pyrazolidinone product while keeping impurities in solution.

    • Pour the reaction mass into Ice Water (1.5 L) with vigorous stirring.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (

    
     mL) followed by cold 50% aqueous ethanol (
    
    
    mL) to remove unreacted diethyl maleate.
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Result: Off-white to pale yellow solid.

Protocol B: Oxidative Aromatization to Pyrazole-5-carboxylate

Objective: Convert the pyrazolidinone to the fully aromatic 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ester.[1][2] Context: This step often integrates bromination and aromatization using Phosphorus Oxybromide (


Method: Persulfate Oxidation (Metal-Free)
  • Dissolution: Dissolve the Pyrazolidinone (from Protocol A) in Acetonitrile (10 volumes) .

  • Catalyst: Add Sulfuric Acid (catalytic, 0.1 equiv) .

  • Oxidant: Add Potassium Persulfate (

    
    , 1.2 equiv)  in portions at 70°C.
    
  • Reaction: Reflux for 3–5 hours. The persulfate acts as a radical initiator/oxidant to dehydrogenate the ring.

  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Recrystallize from Isopropanol.

Troubleshooting & Optimization Guide

ProblemPotential CauseCorrective Action
Low Yield in Protocol A Incomplete cyclization due to steric bulk of Cl-group.Increase reflux time or switch solvent to Acetonitrile (higher boiling point/polarity). Ensure NaOEt is fresh.
"Oiling Out" during Workup pH not optimized; product solubility too high.Strictly control pH to 5–6. Use ice water (0–5°C) for quenching. Seed the mixture with pure product crystals.
Regioisomer Impurities Competitive attack by

.
Ensure temperature is not too high during initial addition of diethyl maleate. Keep addition temp <60°C.
Dark Coloration Oxidation of hydrazine prior to reaction.Purge reactor with Nitrogen (

) before heating. Use fresh hydrazine starting material.

Workflow Visualization

The following diagram illustrates the critical decision points and flow for the synthesis of the carboxylic acid derivative.

WorkflowStartStart: 3-Cl-2-HydrazinylpyridineSolventCheckSolvent Selection:EtOH vs MeCNStart->SolventCheckCyclizationCyclization(Diethyl Maleate + Base)SolventCheck->CyclizationEtOH (Standard)CheckPHCritical Step:pH Adjustment (5-6)Cyclization->CheckPHPrecipitationPrecipitation in Ice WaterCheckPH->PrecipitationAcetic AcidIntermedIntermediate:Pyrazolidinone SolidPrecipitation->IntermedOxidationOxidation/Aromatization(K2S2O8 or POBr3)Intermed->OxidationFinalFinal Product:Pyrazole CarboxylateOxidation->Final

Figure 2: Operational workflow emphasizing the critical pH adjustment step for isolation.

Safety & Handling (SDS Summary)

  • 3-Chloro-2-hydrazinylpyridine:

    • Hazards: Toxic if swallowed (H301), Skin Irritation (H315), Serious Eye Damage (H318).[3] Potential skin sensitizer.[4][5]

    • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrazines are prone to air oxidation.

  • Waste Disposal: All aqueous waste from the reaction (containing hydrazine residues) must be treated with bleach (sodium hypochlorite) to destroy unreacted hydrazines before disposal.

References

  • Smolecule. (2023).[5][6] Synthesis of 3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from

  • Justia Patents. (2023).[6] Process for synthesis of (3-chloro-2-pyridyl)hydrazine - Patent US 20230018485. Retrieved from

  • QuickCompany. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from

  • PubChem. (2025).[1] 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Compound Summary. Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Chloro-2-hydrazinopyridine. Retrieved from

Application Note: Regioselective Synthesis of 3-Chloro-2-hydrazinopyridine via Nucleophilic Aromatic Substitution

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 3-chloro-2-hydrazinopyridine (CAS: 22841-92-5) from 2,3-dichloropyridine . This reaction is a critical entry point for generating 1H-pyrazolo[3,4-b]pyridine scaffolds, which are ubiquitous in kinase inhibitors and agrochemicals.

The protocol emphasizes regiochemical fidelity , ensuring exclusive substitution at the C2 position while retaining the C3-chlorine atom for subsequent cross-coupling (e.g., Suzuki-Miyaura). By utilizing a stoichiometric excess of hydrazine hydrate in a polar protic solvent, this method suppresses dimer formation and achieves yields consistently >90% with high purity (>98% HPLC).

Mechanistic Insight & Regioselectivity

The Challenge of Regioselectivity

2,3-Dichloropyridine presents two potential electrophilic sites: C2 and C3.[1] However, under standard nucleophilic aromatic substitution (

C2 position
  • Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I) and mesomeric effect (-M), making the C2 and C4 positions highly electron-deficient. The C3 position is not conjugated with the ring nitrogen in the same manner, making it significantly less electrophilic.

  • Intermediate Stabilization: The attack of hydrazine at C2 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative ring nitrogen. This stabilization is not possible for attack at C3.

Reaction Pathway Diagram

The following diagram illustrates the

SNAr_MechanismSM2,3-Dichloropyridine(Electrophile)TSMeisenheimer Complex(Charge on Ring N)SM->TS+ N2H4Attack at C2ReagentHydrazine Hydrate(Nucleophile)Reagent->TSProduct3-Chloro-2-hydrazinopyridine(Product)TS->Product- Cl- (Aromatization)ByproductHCl (Neutralized)TS->Byproduct

Figure 1: Mechanistic pathway showing the nucleophilic attack at the C2 position, stabilized by the pyridine nitrogen.

Experimental Protocol

Reagents & Materials
ReagentPurityEquiv.[2][3][4]Role
2,3-Dichloropyridine >98%1.0Starting Material
Hydrazine Hydrate 80% or 64% (aq)5.0 - 10.0Nucleophile & Base
Ethanol (EtOH) AbsoluteSolventReaction Medium
Water DeionizedAnti-solventWorkup/Precipitation

Critical Note on Stoichiometry: A large excess (5-10 eq) of hydrazine is mandatory . This serves two purposes:

  • It acts as a scavenger for the HCl generated.

  • It prevents the product (which contains a nucleophilic hydrazine group) from reacting with another molecule of 2,3-dichloropyridine, which would form the unwanted dimer 1,2-bis(3-chloropyridin-2-yl)hydrazine.

Step-by-Step Methodology

Step 1: Setup Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Place the system under a nitrogen atmosphere (optional but recommended to prevent oxidation of hydrazine).[5]

Step 2: Dissolution Charge the flask with 2,3-dichloropyridine (10.0 g, 67.6 mmol) and Ethanol (50 mL) . Stir until fully dissolved at room temperature.

Step 3: Addition Add Hydrazine Hydrate (16.5 mL, ~338 mmol, 5.0 equiv) dropwise over 10 minutes.

  • Observation: A mild exotherm may be observed.[4] The solution typically remains clear or turns slightly yellow.

Step 4: Reaction (Reflux) Heat the mixture to reflux (internal temp ~78-80°C). Maintain reflux for 4 to 6 hours .

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (

    
    ) should disappear, and a lower 
    
    
    product spot should appear.

Step 5: Workup & Isolation [3]

  • Cool the reaction mixture slowly to room temperature (20-25°C).

  • If precipitation is not heavy, cool further to 0-5°C using an ice bath.

  • Add Water (50 mL) slowly to complete precipitation.

  • Filter the solid using a Buchner funnel.[6]

  • Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine and chloride salts.

  • Wash with a small amount of cold ethanol (10 mL) to aid drying.

Step 6: Drying Dry the solid in a vacuum oven at 45°C for 12 hours.

Experimental Workflow Diagram

WorkflowStartStart: Dissolve 2,3-DCP in EtOHAddAdd Hydrazine Hydrate (5-10 eq)DropwiseStart->AddRefluxReflux (80°C) for 4-6 hoursAdd->RefluxCheckCheck Completion (TLC/HPLC)Reflux->CheckCheck->RefluxIncompleteCoolCool to 0-5°CPrecipitate ProductCheck->CoolCompleteFilterFilter & Wash (H2O)Cool->FilterDryDry (Vacuum, 45°C)Filter->Dry

Figure 2: Operational workflow for the synthesis of 3-chloro-2-hydrazinopyridine.

Process Safety (Critical)

Handling Hydrazine Hydrate requires strict adherence to safety protocols.[3][5][7][8] It is a potent reducing agent, a sensitizer, and a suspected carcinogen.

  • Engineering Controls: All operations, including weighing and transfer, must be performed in a functioning fume hood .

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: Do not dispose of hydrazine waste down the drain. Quench excess hydrazine in the filtrate with dilute sodium hypochlorite (bleach) solution before disposal, following local EHS regulations.

  • Incompatibility: Avoid contact with oxidizing agents and metals (copper, zinc) which can catalyze decomposition.

Analytical Validation

Expected Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 165 – 167 °C (Lit. range).

  • Yield: 90 – 95% (typical).

NMR Characterization Data

The following signals confirm the substitution at C2 and retention of Cl at C3.

NucleusShift (

ppm)
MultiplicityAssignmentInterpretation

H NMR
8.10dd (J=4.8, 1.5 Hz)H-6Next to Ring N (Deshielded)
(DMSO-

)
7.65dd (J=7.8, 1.5 Hz)H-4Adjacent to Cl (C3)
6.75dd (J=7.8, 4.8 Hz)H-5Meta to N
8.30s (broad)-NH-Hydrazine secondary amine
4.20s (broad)-NH

Hydrazine primary amine

Note: The disappearance of the C2-Cl signal and the upfield shift of protons relative to the starting material (due to the electron-donating hydrazine group) are key indicators.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOH.Concentrate solvent by 50% via rotovap, then add more water and cool to 0°C.
Product is Yellow/Brown Oxidation of hydrazine.Recrystallize from Ethanol/Water. Ensure

atmosphere during reflux.
Dimer Formation Insufficient Hydrazine.Ensure at least 5 equivalents of hydrazine hydrate are used.[9]
Starting Material Remains Reaction stalled.Check reflux temperature.[1][4] If using dilute hydrazine (64%), slightly longer times may be needed compared to 80%.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733526, (3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

  • Organic Syntheses. (2011). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2011, 88, 202-211. (Demonstrates utility of hydrazine intermediates). Retrieved from [Link]

Application Notes and Protocols for the Functionalization of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic placement of a reactive chlorine atom on an electron-deficient pyridine ring, which is further modulated by the adjacent dimethylpyrazole moiety, offers a versatile platform for the synthesis of a diverse array of complex molecules. The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The attached pyrazole ring, another important pharmacophore, further enhances the molecule's potential for biological activity.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the pyridine ring in 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine. We will explore a range of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and direct C-H functionalization. The protocols provided herein are designed to be robust and reproducible, empowering researchers to unlock the full synthetic potential of this valuable building block.

Strategic Functionalization Pathways

The functionalization of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine can be approached through several distinct chemical strategies. The choice of method will depend on the desired final product and the compatibility of the functional groups. The primary avenues for modification of the pyridine ring are illustrated below.

G cluster_cross_coupling A 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine B Palladium-Catalyzed Cross-Coupling A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Direct C-H Functionalization A->D E Suzuki-Miyaura (C-C) B->E Aryl/Vinyl F Sonogashira (C-C) B->F Alkynyl G Buchwald-Hartwig (C-N) B->G Amino H Heck (C-C) B->H Alkenyl I Cyanation (C-CN) B->I Cyano

Figure 1: Key functionalization strategies for 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine, these reactions offer a reliable means to introduce a wide range of substituents at the C3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-pyridine structures.[2] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with an electron-deficient chloropyridine substrate.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often superior to traditional phosphine ligands.[3] These ligands promote the oxidative addition of the palladium(0) species to the C-Cl bond and facilitate the subsequent reductive elimination. The use of pre-catalysts can also enhance reaction efficiency.

  • Base: A moderately strong base is required to facilitate the transmetalation step. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.

  • Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are typically used to ensure the solubility of the reactants and the catalyst system. The addition of water can sometimes accelerate the reaction.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

G start Start reagents Combine Substrate, Boronic Acid, Base, Solvent in a Schlenk Tube start->reagents degas Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to 80-110 °C for 12-24 h catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Product purify->end

Figure 2: Workflow for Suzuki-Miyaura coupling.

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
Arylboronic Acid1.2 - 1.5 mmolCoupling partner
Pd₂(dba)₃0.02 - 0.05 mmolPalladium source
SPhos0.04 - 0.10 mmolLigand
K₃PO₄2.0 - 3.0 mmolBase
1,4-Dioxane5 - 10 mLSolvent
Water0.5 - 1.0 mLCo-solvent (optional)

Procedure:

  • To a dry Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (8 mL) and water (0.8 mL) via syringe.

  • Sparge the mixture with argon for 15 minutes to ensure deoxygenation.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to C(sp)-C(sp²) bond formation, enabling the synthesis of 3-alkynyl-2-(3,5-dimethylpyrazol-1-yl)pyridines.[4][5] This reaction typically employs a dual catalyst system of palladium and copper(I).[4]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the HX formed during the reaction and to act as a solvent.

  • Copper-Free Variants: In some cases, copper-free conditions can be employed to avoid potential homocoupling of the alkyne (Glaser coupling). These protocols often require a different ligand and base system.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
Terminal Alkyne1.2 - 1.5 mmolCoupling partner
Pd(PPh₃)₂Cl₂0.03 - 0.05 mmolPalladium catalyst
CuI0.05 - 0.10 mmolCopper(I) co-catalyst
Triethylamine (Et₃N)5 - 10 mLBase and solvent
Toluene or THF5 mL (optional)Co-solvent

Procedure:

  • To a dry Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 60-80 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct introduction of primary and secondary amines at the C3 position. This reaction is invaluable for the synthesis of 3-amino-2-(pyrazol-1-yl)pyridine derivatives, which are important pharmacophores.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
Secondary Amine1.2 - 1.5 mmolCoupling partner
Pd₂(dba)₃0.02 mmolPalladium source
RuPhos0.04 mmolLigand
LiHMDS (1.0 M in THF)1.5 - 2.0 mmolStrong, non-nucleophilic base
Toluene5 - 10 mLSolvent

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol) to a dry vial and dissolve in toluene (2 mL).

  • In a separate Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol) and the secondary amine (1.2 mmol).

  • Evacuate and backfill the tube with argon.

  • Add toluene (5 mL) and the pre-mixed catalyst solution.

  • Cool the mixture to 0 °C and add LiHMDS (1.0 M in THF, 1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the chloropyridine with an alkene to form a substituted vinylpyridine.[6][7]

Protocol 4: Heck Coupling with an Acrylate Ester

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
n-Butyl Acrylate1.5 mmolAlkene coupling partner
Pd(OAc)₂0.02 - 0.05 mmolPalladium catalyst
P(o-tolyl)₃0.04 - 0.10 mmolLigand
K₂CO₃2.0 mmolBase
DMA or DMF5 - 10 mLSolvent

Procedure:

  • To a Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill with argon.

  • Add DMA (8 mL) and n-butyl acrylate (1.5 mmol).

  • Heat the mixture at 120-140 °C for 18-36 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the C3 position opens up a plethora of further synthetic transformations. Palladium-catalyzed cyanation offers a reliable method to achieve this.[8][9]

Protocol 5: Cyanation using Potassium Ferrocyanide

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
K₄[Fe(CN)₆]0.3 - 0.5 mmolCyanide source
Pd(OAc)₂0.01 - 0.05 mmolPalladium catalyst
Na₂CO₃2.0 mmolBase
DMF5 - 10 mLSolvent

Procedure:

  • In a sealed tube, combine 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), K₄[Fe(CN)₆] (0.3 mmol), Pd(OAc)₂ (0.02 mmol), and Na₂CO₃ (2.0 mmol).

  • Add DMF (7 mL).

  • Seal the tube and heat at 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[10][11] The pyridine ring in the target molecule is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Causality Behind Experimental Choices:

  • Reactivity: The C3 position of a pyridine ring is generally less reactive towards SNAr than the C2 or C4 positions. However, the presence of the pyrazole substituent may influence the electronics of the ring.

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride.

  • Reaction Conditions: SNAr reactions often require elevated temperatures and polar aprotic solvents like DMSO or DMF to facilitate the formation of the Meisenheimer intermediate.[12]

Protocol 6: SNAr with Sodium Methoxide

G start Start reagents Combine Substrate and Nucleophile in a Polar Aprotic Solvent start->reagents heat Heat to 80-120 °C for 6-18 h reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Product purify->end

Figure 3: Workflow for Nucleophilic Aromatic Substitution.

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
Sodium Methoxide (NaOMe)1.5 - 2.0 mmolNucleophile
DMSO or DMF5 - 10 mLSolvent

Procedure:

  • To a sealed tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol) and sodium methoxide (1.5 mmol).

  • Add dry DMSO (8 mL).

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool to room temperature and carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Direct C-H Functionalization

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the starting material. For 2-(pyrazol-1-yl)pyridines, the pyrazole nitrogen can act as a directing group to facilitate the functionalization of the C-H bonds on the pyridine ring, typically at the C6 position.[13][14]

Causality Behind Experimental Choices:

  • Directing Group: The N2 atom of the pyrazole ring can coordinate to a transition metal catalyst, bringing it into proximity with the C-H bonds of the pyridine ring and enabling their activation.

  • Catalysts: Rhodium and ruthenium catalysts are often effective for directed C-H functionalization.

  • Oxidant: An oxidant is typically required to regenerate the active catalyst.

Protocol 7: Rhodium-Catalyzed C-H Alkenylation at C6

Materials:

ReagentAmount (for 1 mmol substrate)Purpose
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine1.0 mmolStarting material
Alkene (e.g., n-butyl acrylate)2.0 - 3.0 mmolCoupling partner
[RhCp*Cl₂]₂0.02 - 0.05 mmolRhodium catalyst
AgSbF₆0.08 - 0.20 mmolHalide scavenger
Cu(OAc)₂1.0 - 2.0 mmolOxidant
Dichloroethane (DCE)5 - 10 mLSolvent

Procedure:

  • To a dry Schlenk tube, add 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), AgSbF₆ (0.1 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Evacuate and backfill with argon.

  • Add DCE (5 mL) and the alkene (2.0 mmol).

  • Heat the reaction at 100 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography.

Summary of Functionalization Reactions

Reaction TypeReagentsProduct TypeKey Advantages
Suzuki-Miyaura Aryl/vinyl boronic acids, Pd catalyst, ligand, base3-Aryl/vinyl-2-(pyrazol-1-yl)pyridinesWide substrate scope, high functional group tolerance
Sonogashira Terminal alkynes, Pd/Cu catalysts, amine base3-Alkynyl-2-(pyrazol-1-yl)pyridinesDirect introduction of alkynyl groups
Buchwald-Hartwig Primary/secondary amines, Pd catalyst, ligand, strong base3-Amino-2-(pyrazol-1-yl)pyridinesEfficient C-N bond formation
Heck Coupling Alkenes, Pd catalyst, ligand, base3-Vinyl-2-(pyrazol-1-yl)pyridinesForms C-C double bonds
Cyanation Cyanide source (e.g., K₄[Fe(CN)₆]), Pd catalyst, base3-Cyano-2-(pyrazol-1-yl)pyridineVersatile nitrile intermediate
SNAr Strong nucleophiles (e.g., alkoxides, thiolates)3-Substituted-2-(pyrazol-1-yl)pyridinesTransition-metal-free
C-H Functionalization Alkenes/alkynes, Rh/Ru catalyst, oxidantC6-functionalized pyridinesAtom-economical, avoids pre-functionalization

Conclusion

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is a highly valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the key strategies for its functionalization, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization. The protocols and insights provided herein are intended to serve as a practical resource for researchers, enabling the efficient and strategic derivatization of this important scaffold.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Heck, R. F. & Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.37 , 2320-2322 (1972). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457-2483 (1995). [Link]

  • Larock, R. C. & Leong, W. W. Palladium-Catalyzed Annulation of Internal Alkynes by 3-Iodopyridines. Comprehensive Organic Synthesis4, 269-326 (1991).
  • Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Org. Chem.72 , 3590-3593 (2007). [Link]

  • Google Patents. Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

  • Gao, C. et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules14, 3233-3242 (2009).
  • Kinzel, T., Zhang, Y. & Buchwald, S. L. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.132 , 14073-14075 (2010). [Link]

  • Yengoyan, A. et al. Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)
  • Gandeepan, P., Cheng, C. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chem. Eur. J.26 , 13134-13156 (2020). [Link]

  • Besset, T. et al. An Improved Preparation of 3-Alkoxypyrazoles. Synthesis44, 2043-2048 (2012).
  • Fors, B. P. & Buchwald, S. L. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Org. Lett.11 , 2535-2538 (2009). [Link]

  • Winter, A. et al. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Z.
  • Organic Chemistry Portal. Heck Reaction.[Link]

  • Cella, R. et al.
  • Sajisha, V. S. & Raj, J. M. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Adv.10, 34096-34117 (2020).
  • OChemPal. Nucleophilic Aromatic Substitution.[Link]

  • Kim, J. et al. Rh(III)-Catalyzed C–H Annulation of 2-(1H-Pyrazol-1-yl)pyridines with Alkynes: Synthesis of Conformationally Restricted Pyrazolo[1,5-a]pyrido[1,2-c]pyrimidines. Org. Lett.17, 4946-4949 (2015).
  • Chopa, A. B. Recent Advances in Sonogashira Reactions. Curr. Org. Chem.15, 2192-2216 (2011).
  • Al-Qadi, I. et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chem.19 , 37 (2025). [Link]

  • Kumar, A. et al. Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Sci. Inc.12, 258-262 (2013).
  • Beller, M. & Zapf, A. Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides. Angew. Chem. Int. Ed.36, 2225-2227 (1997).
  • Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.100, 3009-3066 (2000).
  • U.S. Patent 5,616,723.
  • de Meijere, A. & Meyer, F. E. Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angew. Chem. Int. Ed.33, 2379-2411 (1994).
  • Roberts, S. M. et al. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environ. Sci. Technol.36, 2251-2256 (2002).
  • Kumar, R. et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. J. Chem. Pharm. Res.5, 11-15 (2013).
  • Karami, K. et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules17, 13576-13591 (2012).
  • Sharma, S. et al. Synthesis of Alkenes by Cross-Coupling and Heck Reactions. Science of Synthesis, 47.1.2.1.5 (2011).
  • Al-Qadi, I. et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch (2025).
  • Anderson, K. W. et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.45 , 6523-6527 (2006). [Link]

  • Terrier, F. Concerted Nucleophilic Aromatic Substitution Reactions. Chem. Eur. J.22 , 13292-13303 (2016). [Link]

  • Cao, H., Cheng, Q. & Studer, A. meta-Selective C−H Functionalization of Pyridines. Angew. Chem. Int. Ed.62, e202302941 (2023).
  • Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Mod. Res.
  • Adeboye, O. A. et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Heliyon6, e04022 (2020).
  • LibreTexts Chemistry. 16.
  • Browne, D. L. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem.13 , 2375-2380 (2017). [Link]

  • Real, J. et al. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Coord. Chem. Rev.475, 214894 (2023).

Sources

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Novel Pyrazolylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Screening for Pyrazolylpyridine Compounds

Pyrazolylpyridine derivatives represent a promising class of heterocyclic compounds in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Recent research has particularly highlighted their potential as potent anticancer agents, capable of interacting with various cellular targets to inhibit tumor growth.[1][4] Many of these derivatives have been shown to induce cell cycle arrest and apoptosis by targeting key enzymes like cyclin-dependent kinases (CDKs) or signaling pathways such as VEGFR-2.[1][5] Given this therapeutic potential, the early and accurate assessment of their cytotoxic effects is a cornerstone of the drug discovery and development process.[6]

In vitro cytotoxicity assays are indispensable preclinical tools for this purpose.[7] They provide essential data on a compound's dose-dependent effects on cell viability and can offer profound insights into the underlying mechanism of cell death.[6][7] A robust cytotoxicity assessment does not merely quantify cell death; it seeks to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing) and to distinguish between different cell death pathways, such as apoptosis and necrosis.[8]

This guide provides a comprehensive, logic-driven framework for researchers, scientists, and drug development professionals to effectively evaluate the in vitro cytotoxicity of novel pyrazolylpyridine compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and mechanistically informative. This document details protocols for a multi-assay strategy, beginning with a primary assessment of metabolic viability (MTT assay), followed by assays to investigate membrane integrity (LDH assay) and the induction of programmed cell death (Caspase-3/7 assay).

A Multi-Pronged Strategy for Cytotoxicity Profiling

A single cytotoxicity assay provides only one piece of the puzzle. To build a comprehensive profile of a novel pyrazolylpyridine compound, a multi-assay approach is essential. The choice of assays should be guided by the specific questions being asked about the compound's biological activity. This workflow allows for an initial broad screening followed by more specific mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Data Synthesis Compound Novel Pyrazolylpyridine Compound MTT MTT Assay (Metabolic Activity) Compound->MTT Primary Assessment Result Is Compound Cytotoxic? MTT->Result LDH LDH Assay (Membrane Integrity - Necrosis) Profile Comprehensive Cytotoxicity Profile (IC50, Mechanism of Action) LDH->Profile Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Caspase->Profile Result->LDH  Yes (Investigate Necrosis) Result->Caspase  Yes (Investigate Apoptosis) No Cytostatic or Non-Toxic (Further investigation needed) Result->No No LDH_Principle cluster_cell Cell cluster_medium Culture Medium cluster_reaction Assay Reaction IntactCell Intact Cell (LDH inside) LysedCell Lysed Cell (Membrane Damage) LDH Released LDH LysedCell->LDH Release Lactate Lactate + NAD+ Pyruvate Pyruvate + NADH Lactate->Pyruvate LDH Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Colored) Tetrazolium->Formazan Diaphorase / NADH Absorbance Absorbance Formazan->Absorbance Caspase_Pathway Compound Pyrazolylpyridine Compound Cell Cancer Cell Compound->Cell Pathway Apoptotic Signaling Cascade Cell->Pathway Caspase37 Active Caspase-3/7 Pathway->Caspase37 Substrate Proluminescent Substrate (DEVD) Caspase37->Substrate Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Execution Product Aminoluciferin + Light Substrate->Product Luciferase

Caption: Caspase-3/7 activation and detection in apoptosis.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow Step 1 and 2 from the MTT protocol to seed and treat cells in a 96-well white-walled plate (required for luminescence assays).

    • Include vehicle control and untreated control wells. A positive control (e.g., staurosporine) is highly recommended.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. [9] * Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle and mixing until dissolved. [9] * Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

[9]3. Incubation and Data Acquisition:

  • Mix the contents on a plate shaker at 300-500 rpm for 5 minutes. [9] * Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time may need to be determined empirically. [9] * Measure the luminescence of each well using a plate-reading luminometer.
  • Data Analysis:

    • The raw luminescence units (RLU) are proportional to caspase activity.

    • Data can be presented as "Fold Change" relative to the vehicle control:

      • Fold Change = RLU of Treated Cells / RLU of Vehicle Control Cells

Conclusion: Synthesizing a Coherent Mechanistic Narrative

Interpreting Combined Assay Results:

MTT Result LDH Result Caspase-3/7 Result Interpretation
IC₅₀ % Cytotoxicity~ BaselineThe compound is cytotoxic and likely induces necrosis or late-stage apoptosis leading to membrane rupture.
IC₅₀~ Baseline Fold ChangeThe compound is cytotoxic and induces apoptosis . This is a common and desirable mechanism for anticancer agents.
IC₅₀~ Baseline~ BaselineThe compound is cytostatic , inhibiting cell proliferation without causing significant cell death within the tested timeframe.
~ High IC₅₀~ Baseline~ BaselineThe compound is non-toxic at the tested concentrations.

This systematic evaluation ensures that lead compounds are advanced based on a solid understanding of their biological activity, increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Creative Bioarray. MTT Analysis Protocol. Available from: [Link]

  • ResearchGate. In vitro cytotoxicity assay of PBD analogs from MTT Assay. Available from: [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Available from: [Link]

  • National Center for Biotechnology Information. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available from: [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands. Available from: [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • PubMed. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Available from: [Link]

  • ResearchGate. (PDF) Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Available from: [Link]

  • PLOS One. Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. Available from: [Link]

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available from: [Link]

  • Protocols.io. Caspase 3/7 Activity. Available from: [Link]

  • Reaction Biology. Cell Apoptosis Assay Services. Available from: [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. Available from: [Link]

  • Bangladesh Journal of Pharmacology. Cytotoxicity study of pyrazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. Current trends in luminescence-based assessment of apoptosis. Available from: [Link]

  • PubMed. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Available from: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Potential of Pyrazolylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazolylpyridine derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly as anti-inflammatory agents. Their structural framework allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Many of these derivatives exert their effects by targeting key enzymatic players in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1][2][3] This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory capabilities of novel pyrazolylpyridine derivatives, from initial high-throughput in vitro screenings to mechanistic cellular assays and confirmatory in vivo models.

Introduction: The Rationale for Targeting Inflammation with Pyrazolylpyridine Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules and enzymes, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

Key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are central to this process, converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[2][6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting by inhibiting COX enzymes.[2][7] The discovery of two COX isoforms, the constitutively expressed COX-1 (involved in physiological functions like gastric protection) and the inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize gastrointestinal side effects.[2][8]

The pyrazole heterocycle is a key pharmacophore found in several successful drugs, including the selective COX-2 inhibitor Celecoxib.[4] The fusion of a pyrazole ring with a pyridine moiety creates the pyrazolylpyridine scaffold, a versatile structure for designing novel anti-inflammatory agents. These derivatives have demonstrated potent inhibitory activity against key inflammatory targets, making them a focal point of modern medicinal chemistry.[1][9]

This document outlines a systematic approach to validate the anti-inflammatory potential of newly synthesized pyrazolylpyridine derivatives.

Section 1: A General Workflow for Assessing Anti-Inflammatory Potential

A tiered screening approach is the most efficient method for identifying promising lead compounds. This workflow begins with simple, rapid in vitro assays to screen a library of derivatives and progresses to more complex and resource-intensive cell-based and in vivo models for the most potent candidates. This strategy ensures that only the most promising compounds advance, saving time and resources.

G cluster_0 Phase 1: Initial Screening (In Vitro) cluster_1 Phase 2: Mechanistic Validation (In Vitro) cluster_2 Phase 3: Efficacy Confirmation (In Vivo) Synthesis Synthesis of Pyrazolylpyridine Library ProteinDenat Protein Denaturation Assay Synthesis->ProteinDenat RBC RBC Membrane Stabilization Assay Synthesis->RBC COX_Assay COX-1/COX-2 Enzyme Inhibition Assay ProteinDenat->COX_Assay Select Hits RBC->COX_Assay Select Hits Macrophage_Assay LPS-Stimulated RAW 264.7 Macrophage Assay (NO, TNF-α, IL-6) COX_Assay->Macrophage_Assay Paw_Edema Carrageenan-Induced Paw Edema Model Macrophage_Assay->Paw_Edema Confirm Potent Candidates Lead_Compound Lead Compound Identification Paw_Edema->Lead_Compound

Caption: Tiered workflow for evaluating pyrazolylpyridine derivatives.

Section 2: Phase 1 - Initial In Vitro Screening Protocols

The initial phase aims to rapidly identify compounds with general anti-inflammatory properties using cost-effective and high-throughput methods.

Protocol: Inhibition of Protein Denaturation

Causality: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its potential anti-inflammatory activity.[9] This assay serves as an excellent primary screen.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

    • Dissolve test compounds and a reference standard (e.g., Diclofenac Sodium) in a minimal amount of DMSO and then dilute with Tris-buffered saline to achieve desired test concentrations (e.g., 10-500 µg/mL).

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solution.

    • A control tube should contain 0.5 mL of BSA and 0.5 mL of the buffer/vehicle.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C in a water bath for 5 minutes.

    • Cool the tubes to room temperature.

  • Quantification:

    • Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay

Causality: The RBC membrane is structurally analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage.[9] Compounds that can stabilize the RBC membrane against hypotonicity-induced lysis can be inferred to stabilize lysosomal membranes, thus limiting the inflammatory response.[9][10]

Methodology:

  • Preparation of RBC Suspension:

    • Obtain fresh whole blood (e.g., from a healthy volunteer or animal source, following ethical guidelines) in an anticoagulant-containing tube.

    • Centrifuge at 3000 rpm for 10 minutes and discard the plasma (supernatant).

    • Wash the packed RBCs three times with an equal volume of isotonic saline (0.9% NaCl).

    • Resuspend the packed cells to create a 10% (v/v) RBC suspension in isotonic saline.

  • Assay Procedure:

    • Prepare reaction mixtures containing: 1.0 mL of the test compound solution (at various concentrations), 1.0 mL of the 10% RBC suspension, and 2.0 mL of hypotonic saline (0.25% NaCl).

    • Prepare a control tube with 1.0 mL of vehicle instead of the test compound.

    • Incubate all tubes at 37°C for 30 minutes.

  • Quantification:

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance at 560 nm, which corresponds to the released hemoglobin.

    • Calculate the percentage of membrane stabilization using the formula: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Section 3: Phase 2 - Mechanistic Validation in Cellular Models

Compounds that show significant activity in the initial screens are advanced to more specific assays to elucidate their mechanism of action.

Protocol: COX-1 and COX-2 Enzyme Inhibition Assay

Causality: As many pyrazole-based compounds are known to be potent COX inhibitors, directly measuring the inhibition of COX-1 and COX-2 isoforms is a critical mechanistic step.[2][3] This assay helps determine both the potency and the selectivity of the derivatives, which is crucial for predicting potential gastrointestinal side effects.

Methodology:

  • This assay is typically performed using commercially available COX (ovine or human) inhibitor screening kits (e.g., from Cayman Chemical, Abcam). These kits provide a standardized and reliable method.

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G2 (PGG2), producing a colored product that can be measured colorimetrically.

  • General Procedure (refer to kit manual for specifics):

    • Add assay buffer, heme, and the COX-1 or COX-2 enzyme to wells of a 96-well plate.

    • Add the pyrazolylpyridine derivatives at various concentrations (or a known inhibitor like Celecoxib/Ibuprofen as a control).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 2 minutes) at room temperature.

    • Measure the absorbance at 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percent inhibition versus the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

    • The COX-2 Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation Example:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
PzPy-0125.40.15169.3
PzPy-02>1001.20>83.3
PzPy-0315.818.50.85
Celecoxib (Ref)15.00.05300
Ibuprofen (Ref)1.22.50.48
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

Causality: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 via activation of the NF-κB and MAPK signaling pathways.[5][11][12] This cell-based model provides a comprehensive view of a compound's effect in a relevant biological context.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[13]

  • Cytotoxicity Assay (Self-Validation):

    • Crucial Step: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of the pyrazolylpyridine derivatives using an MTT or similar cell viability assay. A reduction in inflammatory mediators should not be due to cell death.

    • Seed cells in a 96-well plate. Treat with various concentrations of the compounds for 24 hours. Assess viability. Use only non-cytotoxic concentrations for subsequent experiments.

  • Inflammatory Assay:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 2 hours.

    • Stimulate inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group).[12]

    • Incubate for 24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system. The absorbance is read at 540 nm.

    • TNF-α and IL-6 Measurement: Collect the cell culture supernatant. Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][11]

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The production of inflammatory mediators in LPS-stimulated macrophages is largely controlled by the activation of transcription factors like NF-κB and signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38, JNK, and ERK).[14][15][16] Pyrazolylpyridine derivatives may exert their effects by inhibiting one or more steps in these pathways.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p38->Cytokines activates transcription factors IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (nucleus) NFkB_p65->NFkB_p65_nuc translocates NFkB_p65_nuc->Cytokines activates transcription Inhibitor Pyrazolylpyridine Derivative Inhibitor->p38 Inhibition? Inhibitor->IKK Inhibition?

Caption: Potential inhibition points in LPS-induced signaling pathways.

Section 4: Phase 3 - In Vivo Efficacy Confirmation

The final phase involves testing the most promising compounds in a validated animal model of acute inflammation to confirm their efficacy in a whole-organism system.

Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: The subcutaneous injection of carrageenan into a rodent's paw induces a reproducible, biphasic acute inflammatory response.[17][18] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-5 hours post-injection) is characterized by the production of prostaglandins and mediated by COX-2.[17][19] This model is highly effective for evaluating compounds, like COX inhibitors, that target the prostaglandin pathway.[2][20][21]

Methodology (must be approved by an Institutional Animal Care and Use Committee - IACUC):

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group):

      • Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).[4]

      • Group 3-X: Test Groups (Pyrazolylpyridine derivatives at various doses, e.g., 10, 25, 50 mg/kg, oral).[22]

    • Administer the vehicle, reference drug, or test compounds orally 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[23]

    • Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw.[18][19]

  • Measurement of Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100

    • Calculate the percentage inhibition of edema for each treated group relative to the control group, typically at the 3-hour mark: % Inhibition = [(% Edema of Control - % Edema of Treated) / % Edema of Control] x 100

Data Presentation Example (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (%)Edema Inhibition (%)
Control (Vehicle)-65.4 ± 4.2-
Indomethacin1028.1 ± 3.557.0
PzPy-012535.3 ± 4.046.0
PzPy-015025.5 ± 3.161.0

Conclusion and Future Directions

This comprehensive guide provides a robust, multi-tiered strategy for the systematic evaluation of pyrazolylpyridine derivatives as potential anti-inflammatory agents. By progressing from broad initial screens to specific mechanistic and in vivo studies, researchers can efficiently identify and validate lead compounds. Promising derivatives identified through this workflow can be further investigated for their pharmacokinetic profiles, safety, and efficacy in chronic inflammation models (e.g., collagen-induced arthritis) to fully establish their therapeutic potential.[4]

References

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). National Institutes of Health. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Sciforum. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). National Institutes of Health. [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. (n.d.). ResearchGate. [Link]

  • FDA-approved anti-inflammatory drugs with pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). National Institutes of Health. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

  • The Development of Novel Inhibitors of Tumor Necrosis Factor-Alpha (TNF-alpha) Production Based on Substituted[21][21]-bicyclic Pyrazolones. (n.d.). PubMed. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2022). National Institutes of Health. [Link]

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. (2024). National Institutes of Health. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2024). Frontiers. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). MDPI. [Link]

  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). MDPI. [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (2024). MDPI. [Link]

  • Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. (n.d.). IJFMR. [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK... (n.d.). ResearchGate. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2012). PubMed. [Link]

  • Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. (2008). PubMed. [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2025). ResearchGate. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS... (n.d.). ResearchGate. [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2021). PubMed Central. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). National Institutes of Health. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). National Institutes of Health. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal. [Link]

Sources

antimicrobial activity screening of substituted pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Antimicrobial Profiling of Substituted Pyrazolylpyridines

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of novel pharmacophores. Substituted pyrazolylpyridines —hybrid scaffolds combining the pharmacokinetics of pyridine with the biological versatility of pyrazole—have emerged as potent candidates. These compounds frequently exhibit dual mechanisms of action: inhibition of bacterial DNA gyrase (Topoisomerase II) and disruption of bacterial membrane integrity.

This guide provides a standardized, high-integrity workflow for screening these compounds. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of pyrazolylpyridines (e.g., solubility in aqueous media, fluorescence interference) and prioritizes Resazurin-based Broth Microdilution (BMD) over agar diffusion to ensure quantitative accuracy.

Compound Management & Library Preparation

Challenge: Pyrazolylpyridines often possess high LogP values (lipophilicity), leading to precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).

Protocol:

  • Stock Preparation: Dissolve lyophilized compounds in 100% DMSO to a concentration of 10 mg/mL . Vortex for 30 seconds.

  • Solubility Check: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Working Solution: Dilute the stock 1:100 in CAMHB to achieve a starting concentration of 100 µg/mL (final DMSO < 1%).

    • Note: DMSO concentrations > 1% are cytotoxic to sensitive strains like P. aeruginosa and will skew MIC data.

Primary Screening: Resazurin-Modified Broth Microdilution

Rationale: Traditional turbidity readings (OD600) are prone to errors with pyrazolylpyridines due to potential compound precipitation or intrinsic color. The Resazurin (Alamar Blue) assay provides a colorimetric, metabolic endpoint that distinguishes bacteriostatic from bactericidal effects objectively.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Workflow Diagram

G cluster_logic Interpretation Logic Start Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Dilute in CAMHB Incubation Incubation (18-24h @ 37°C) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add 5x10^5 CFU/mL Dye Add Resazurin (30 µL/well) Incubation->Dye Post-growth Read Readout (Visual/Fluor) Dye->Read Incubate 2-4h Blue Blue/Purple (No Growth = MIC) Read->Blue Pink Pink/Colorless (Metabolic Activity) Read->Pink

Figure 1: Resazurin-modified Broth Microdilution workflow. The metabolic reduction of resazurin (blue) to resorufin (pink) indicates viable bacterial growth.

Step-by-Step Protocol
  • Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the working compound solution to Column 1. Perform 2-fold serial dilutions across the plate (Col 1 to 10). Discard the final 100 µL from Col 10.

    • Result: Concentration gradient (e.g., 500 µg/mL to 0.97 µg/mL).

  • Inoculation: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100, then add 100 µL to wells 1–11.
    
    • Final Inoculum:

      
       CFU/mL.
      
  • Controls:

    • Col 11: Growth Control (Bacteria + Media + DMSO).

    • Col 12: Sterility Control (Media only).

  • Incubation: Seal with parafilm to prevent evaporation. Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of 0.015% Resazurin solution to each well. Incubate for 2–4 hours.

  • Scoring:

    • Blue: No growth (Inhibition). The lowest concentration remaining blue is the MIC .[1]

    • Pink: Growth (Metabolism active).

Secondary Profiling: Biofilm Inhibition[2]

Many pyrazolylpyridines target membrane structures, making them effective against biofilms where standard antibiotics fail.

Protocol (Crystal Violet Method):

  • Growth: Cultivate biofilm-forming S. aureus or P. aeruginosa in 96-well plates (supplement media with 1% glucose to trigger biofilm formation) for 24 hours.

  • Treatment: Remove planktonic media. Wash wells 3x with PBS. Add compound dilutions in fresh media. Incubate 24h.

  • Staining: Wash wells. Fix adherent biofilm with 99% Methanol (15 min). Air dry.

  • Dye: Stain with 0.1% Crystal Violet (20 min). Wash with water.

  • Quantification: Solubilize the dye with 33% Acetic Acid. Read Absorbance at 590 nm .

  • Calculation:

    
    
    

Data Analysis & Structure-Activity Relationship (SAR)

When analyzing results, look for specific substitution patterns on the pyrazole ring.

Typical Data Interpretation Table:

Compound IDR1 (Pyridine)R2 (Pyrazole)MIC (S. aureus)MIC (E. coli)Interpretation
PP-01 HH>128 µg/mL>128 µg/mLInactive scaffold.
PP-04 2-Cl4-NO28 µg/mL32 µg/mLActive. Electron-withdrawing groups enhance potency.
PP-09 4-OMe4-Cl4 µg/mL64 µg/mLGram(+) selective. Lipophilicity aids membrane permeation.
Cipro --0.5 µg/mL0.015 µg/mLReference Standard.

SAR Insight: Research indicates that electron-withdrawing groups (Cl, NO₂, Br) at the para position of the phenyl ring attached to the pyrazole often increase antimicrobial activity by enhancing the molecule's ability to penetrate the bacterial cell wall or increasing affinity for the DNA gyrase ATP-binding pocket [1, 4].

References

  • Singh, K., et al. (2022).[2] Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (PMC). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4]Link

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[5][6] Methods. Link

  • El-Mekabaty, A., et al. (2015).[7] Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. International Journal of Molecular Sciences. Link

  • Desai, N.C., et al. (2014). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines. Medicinal Chemistry Research.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrazol-1-yl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of 2-(pyrazol-1-yl)pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation.

Introduction: The Synthetic Challenge

The synthesis of 2-(pyrazol-1-yl)pyridines, while conceptually straightforward via N-arylation of a pyrazole with a 2-halopyridine, is fraught with challenges. The primary obstacle is controlling the regioselectivity of the N-arylation on unsymmetrical pyrazoles, which can lead to difficult-to-separate isomeric products. Furthermore, the inherent electronic properties of the 2-pyridyl ring can complicate traditional cross-coupling reactions. This guide will provide practical, experience-based solutions to these and other common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-(pyrazol-1-yl)pyridines?

A1: The two most prevalent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). Both involve the cross-coupling of a pyrazole with a 2-halopyridine (or a related electrophile). Transition-metal-free methods are also emerging but are less common in standard laboratory practice.

Q2: Why is regioselectivity a major issue in the synthesis of 2-(pyrazol-1-yl)pyridines?

A2: Unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2) available for arylation. The electronic and steric environment around each nitrogen can be similar, leading to the formation of a mixture of N1 and N2 constitutional isomers. Separating these isomers can be challenging due to their similar physical properties.

Q3: I am getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A3: Several factors influence regioselectivity. Steric hindrance is a primary determinant; bulky substituents on the pyrazole ring will direct the incoming 2-pyridyl group to the less sterically hindered nitrogen atom. The choice of catalyst, ligands, base, and solvent also plays a crucial role and is discussed in detail in the Troubleshooting Guides below.

Q4: My reaction is not proceeding to completion, and I have low yield. What are the likely causes?

A4: Low yields can stem from several factors. The 2-pyridyl halide might be unreactive, a phenomenon sometimes referred to as the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the metal catalyst and inhibit its activity.[1] Catalyst deactivation, inappropriate reaction conditions (temperature, solvent, base), or the presence of impurities can also lead to low conversion.

Q5: What are common side reactions to be aware of?

A5: Besides the formation of regioisomers, common side reactions include hydrodehalogenation of the 2-halopyridine, homocoupling of the pyrazole or the 2-halopyridine, and in some cases, C-arylation of the pyrazole ring. Under certain conditions, decomposition of the starting materials or the product can also occur.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

The formation of isomeric products is the most frequent challenge. The following decision-making workflow can help in optimizing for the desired regioisomer.

G start Poor Regioselectivity sterics Analyze Steric Hindrance on Pyrazole Ring start->sterics large_sub Large substituent at C3 or C5? sterics->large_sub yes_sterics N-arylation should favor the less hindered nitrogen. Proceed with optimization. large_sub->yes_sterics Yes no_sterics Subtle steric/electronic differences. Optimize reaction conditions. large_sub->no_sterics No conditions Reaction Condition Optimization no_sterics->conditions catalyst_ligand Catalyst & Ligand System conditions->catalyst_ligand base_solvent Base & Solvent Combination conditions->base_solvent ullmann Ullmann (Cu-catalyzed) catalyst_ligand->ullmann buchwald Buchwald-Hartwig (Pd-catalyzed) catalyst_ligand->buchwald base_details - K2CO3 vs. Cs2CO3 can alter selectivity - Stronger bases (e.g., NaOtBu) may be needed - Base choice is often solvent-dependent base_solvent->base_details solvent_details - Aprotic (Toluene, Dioxane) vs. Protic (alcohols) solvents - Solvent can influence base solubility and catalyst activity base_solvent->solvent_details ullmann_details - Use diamine ligands (e.g., TMEDA) - Less bulky ligands favor N1 - Sterically demanding ligands can favor N2 ullmann->ullmann_details buchwald_details - Bulky phosphine ligands (e.g., tBuBrettPhos) - Ligand choice is critical for selectivity buchwald->buchwald_details

Caption: Troubleshooting flowchart for improving pyrazole N-arylation regioselectivity.

In-depth Explanation:

  • Steric Control: The most powerful tool for directing regioselectivity is steric hindrance. A large substituent at the C3 or C5 position of the pyrazole ring will generally direct the incoming 2-pyridyl group to the more accessible nitrogen atom. For example, in 3-tert-butylpyrazole, arylation is highly favored at the N1 position.

  • Ullmann Condensation (Copper-catalyzed):

    • Ligands: Diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) are often effective in copper-catalyzed N-arylations. The steric bulk of the ligand can influence which nitrogen atom coordinates to the copper center.

    • Base: The choice of base is critical. While K2CO3 is commonly used, Cs2CO3 can sometimes offer better results due to its higher solubility in organic solvents. K3PO4 is another effective base, particularly for less acidic pyrazoles.

  • Buchwald-Hartwig Amination (Palladium-catalyzed):

    • Ligands: Bulky, electron-rich phosphine ligands are essential for efficient catalysis. Ligands like tBuBrettPhos have shown success in the N-arylation of pyrazoles with aryl triflates. The specific ligand can have a profound impact on the N1/N2 ratio.

    • Base: Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required for the deprotonation of the pyrazole. Weaker carbonate bases may be sufficient for more acidic pyrazoles.

Problem 2: Low or No Product Yield

Low conversion can be frustrating. A systematic approach to troubleshooting is necessary.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure that the 2-halopyridine and pyrazole are pure and dry. Halopyridines can be particularly susceptible to degradation.

  • Catalyst and Ligand Integrity:

    • Palladium Catalysts: Many palladium precatalysts and phosphine ligands are air-sensitive. Ensure they are handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reaction Temperature: N-arylation reactions often require elevated temperatures (80-140 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

  • Solvent Choice: The solvent must be anhydrous. Common choices include toluene, dioxane, DMF, and DMSO. The choice of solvent can affect the solubility of the base and the stability of the catalyst.

  • The "2-Pyridyl Problem": The lone pair on the pyridine nitrogen can coordinate to the metal catalyst, leading to catalyst inhibition. Using a ligand that binds strongly to the metal can sometimes mitigate this issue. In some cases, switching from a 2-halopyridine to a 2-pyridyl triflate or nonaflate can improve reactivity in palladium-catalyzed reactions.

Problem 3: Difficult Purification

The separation of regioisomers and the removal of catalyst residues can be challenging.

Purification Strategies:

  • Chromatography:

    • Column Chromatography: This is the most common method for separating N1 and N2 isomers. Careful selection of the solvent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.

    • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed.

  • Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method.

  • Acid-Base Extraction: In some cases, the basicity of the two isomers may be sufficiently different to allow for separation by careful acid-base extraction. This is less common but can be attempted.

  • Removal of Metal Residues: After the reaction, it is often necessary to remove residual copper or palladium. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or passing the crude product through a plug of silica gel treated with a metal scavenger can be effective.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of 2-(3,5-dimethylpyrazol-1-yl)pyridine

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 3,5-dimethylpyrazole

  • 2-bromopyridine

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3), finely ground

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dimethylpyrazole (1.0 mmol), K2CO3 (2.0 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL), 2-bromopyridine (1.2 mmol), and DMEDA (0.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(Pyrazol-1-yl)pyridine

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Pyrazole

  • 2-chloropyridine

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 mmol), Xantphos (0.05 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add pyrazole (1.0 mmol) and anhydrous dioxane (5 mL).

  • Add 2-chloropyridine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

MethodCatalyst/LigandBaseSolventTemp (°C)Typical YieldKey Considerations
Ullmann CuI / DMEDAK2CO3Toluene11060-85%Good for electron-deficient pyrazoles. Regioselectivity is sterically controlled.
Buchwald-Hartwig Pd2(dba)3 / XantphosNaOtBuDioxane10070-95%Broader substrate scope, including less reactive chlorides. Ligand choice is critical.
Transition-Metal-Free -Strong BaseDMSO120-150VariableAvoids metal contamination but often requires higher temperatures and activated substrates.

Visualizing Reaction Mechanisms

G cluster_0 Ullmann Condensation cluster_1 Buchwald-Hartwig Amination A Pyrazole Deprotonation B Cu(I)-Pyrazolate Formation A->B C Oxidative Addition of 2-Halopyridine B->C D Reductive Elimination C->D E Product Formation D->E F Pd(0) Catalyst G Oxidative Addition of 2-Halopyridine F->G H Ligand Exchange (Pyrazole Coordination) G->H I Reductive Elimination H->I J Product Formation & Catalyst Regeneration I->J J->F

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Copper-Catalyzed N-Arylation of Imidazoles. Angewandte Chemie International Edition, 46(30), 5725–5728. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Gonda, Z., & Novák, Z. (2015). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. Chemistry – A European Journal, 21(47), 16801-16806. [Link]

Sources

purification strategies for removing unreacted 2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 2-Chloropyridine

Subject: Advanced Troubleshooting & Removal Protocols for Unreacted 2-Chloropyridine From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team

Executive Summary

2-Chloropyridine (2-Cl-Py) is a deceptive impurity. With a boiling point of ~170°C and a pKa of ~0.49, it occupies a "sweet spot" of annoyance: it is too non-volatile for standard rotary evaporation and too weakly basic to be easily removed by mild acidic washes that would typically sequester pyridines.

This guide provides field-proven strategies to remove 2-Cl-Py, moving from high-throughput extraction methods to high-resolution chromatography.

Module 1: The "pKa Swing" (Extraction Strategy)

User Question: "I washed my reaction mixture with 1M HCl, but the 2-chloropyridine is still in the organic layer with my product. Why didn't it protonate?"

Technical Insight: This is the most common misconception. Pyridine has a pKa of ~5.2, making it easy to protonate with dilute acid. However, the electron-withdrawing chlorine atom at the 2-position drastically lowers the basicity of the nitrogen to a pKa of 0.49 .

To protonate 2-Cl-Py significantly (forcing it into the aqueous layer), you would need a pH < -1 (concentrated acid), which often degrades sensitive products.

The Solution: Reverse-Logic Extraction Instead of trying to protonate the 2-Cl-Py, you must exploit the basicity difference between it and your product.

Scenario A: Your Product is a Basic Amine (pKa > 4)

Target: Protonate the Product , leave 2-Cl-Py in Organic.

  • Dissolve: Take the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Extract: Wash with 1M HCl (pH ~0-1).

    • Mechanism:[1][2] Your product (pKa > 4) protonates fully (

      
      ) and moves to the Aqueous Layer .
      
    • Mechanism:[1][2] 2-Cl-Py (pKa 0.[3][4][5]49) remains largely unprotonated and stays in the Organic Layer .

  • Separate: Discard the organic layer (containing the 2-Cl-Py).

  • Recover: Basify the aqueous layer (pH > 10) with NaOH/NaHCO₃ and extract your pure product back into fresh organic solvent.

Scenario B: Your Product is Neutral or Acidic

Target: Wash out 2-Cl-Py using solubility limits (less effective, requires repetition).

  • Dissolve: Use a non-polar solvent like Hexanes or Toluene (if product solubility permits). 2-Cl-Py is moderately polar.

  • Wash: Perform 3-5 washes with 1M HCl .

    • Note: Even though 2-Cl-Py prefers the organic layer, its partition coefficient allows small amounts to be dragged into the acidic water. Multiple washes are required.[2][6]

  • Polish: Follow with a brine wash to remove residual acid.

Module 2: Evaporation & Azeotropes

User Question: "I can't use acid extraction because my product is acid-sensitive. The 2-chloropyridine won't come off on the rotovap even at 50°C. What now?"

Technical Insight: The boiling point of 2-Cl-Py is 170°C. Direct evaporation requires high vacuum (< 1 mbar) and heat, which risks product decomposition. You must use azeotropic distillation to lower the effective boiling point.

Protocol: The Toluene Strip Toluene forms a co-distillation system that helps drag "sticky" aromatics out of the flask.

  • Concentrate: Remove the bulk reaction solvent (e.g., THF, DMF).

  • Reconstitute: Add Toluene (approx. 3x volume of the residue).[7]

  • Evaporate: Rotovap at 45-50°C. Repeat this process 3 times .

    • Why: The toluene acts as a carrier gas at the molecular level, entraining the 2-Cl-Py.

  • Final Strip: Perform one final evaporation with Methanol or DCM to remove the toluene traces.

Comparison of Removal Methods

MethodSuitabilityEfficiencyRisk Factor
High Vacuum (Direct) Thermally stable oilsLowHigh (Decomposition)
Toluene Azeotrope Sensitive solids/oilsMedium-HighLow
Lyophilization Water-soluble productsMediumLow (Time intensive)

Module 3: Chromatographic Resolution

User Question: "The impurity co-elutes with my product on a standard silica column (Hex/EtOAc). How do I separate them?"

Technical Insight: 2-Chloropyridine is a "chameleon." On silica, its polarity often mimics amides or heterocyclic products. To separate it, you must alter the stationary phase interaction.

Strategy 1: The "Amine-Shift" (Silica) Add 1% Triethylamine (TEA) to your mobile phase.

  • Mechanism:[1][2] TEA blocks the acidic silanol sites on the silica. Since 2-Cl-Py is a weak base, it interacts with these sites. Blocking them often causes the 2-Cl-Py to elute faster, changing its Rf relative to your product.

Strategy 2: Reverse Phase (C18) If normal phase fails, switch to C18 (Water/Acetonitrile).

  • Behavior: In acidic mobile phase (0.1% Formic Acid), 2-Cl-Py (very polar relative to C18) usually elutes near the solvent front (early), while most lipophilic drug-like molecules retain longer.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct purification path based on your product's chemistry.

purification_logic Start Start: Crude Mixture (Contains Product + 2-Cl-Py) Check_Product Is Product Basic? (Amine, pKa > 4) Start->Check_Product Acid_Wash Method A: Reverse Extraction Wash Organic with 1M HCl Check_Product->Acid_Wash Yes Check_Sens Is Product Acid/Heat Sensitive? Check_Product->Check_Sens No Phase_Sep Phase Separation Acid_Wash->Phase_Sep Aq_Layer Aqueous Layer (Contains Product-H+) Phase_Sep->Aq_Layer Org_Layer Organic Layer (Contains 2-Cl-Py) Phase_Sep->Org_Layer Basify Basify Aqueous (pH > 10) Extract with DCM Aq_Layer->Basify Discard Discard to Waste Org_Layer->Discard Final_Prod Pure Product Basify->Final_Prod Distill Method B: Azeotropic Distillation (3x Toluene Strip) Check_Sens->Distill No (Robust) Chromatography Method C: Chromatography Check_Sens->Chromatography Yes (Sensitive) Col_Type Select Column Mode Chromatography->Col_Type Normal_Phase Silica + 1% TEA (Shifts Rf) Col_Type->Normal_Phase Reverse_Phase C18 / MeCN / H2O (2-Cl-Py elutes early) Col_Type->Reverse_Phase

Figure 1: Decision tree for 2-chloropyridine removal based on product properties.

Module 4: Chemical Scavenging (The "Last Mile")

User Question: "I have 98% purity, but there is still 2% 2-chloropyridine. I can't run another column. Is there a resin?"

Technical Insight: For final polishing, solid-supported scavengers are effective. However, standard sulfonic acid resins (SCX) are often too weak to capture 2-Cl-Py efficiently due to its low pKa.

Protocol: Thiol-Modified Resins Since 2-Cl-Py is an electrophile (susceptible to SNAr), you can react it away rather than extracting it.

  • Resin: Polymer-supported Thiophenol or Benzylmercaptan.

  • Conditions: Stir crude mixture in DMF/THF with the resin and a mild base (K₂CO₃) at 60°C for 4 hours.

  • Mechanism: The thiol displaces the chlorine on the pyridine ring, tethering the impurity to the solid bead.

  • Workup: Filter the resin.[6] The filtrate contains the product; the impurity stays on the filter paper.

References

  • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. The Journal of Organic Chemistry. (Establishes pKa of 2-chloropyridine at ~0.49).

  • Frontier, A. (2026).[7] Workup: Drying Methods and Azeotroping. University of Rochester, Department of Chemistry. (Protocols for azeotropic removal of pyridines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7977, 2-Chloropyridine. (Physical properties, boiling point, and solubility data).

Sources

identifying side products in the synthesis of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine , a critical heterocyclic building block (often associated with ryanodine receptor modulators like Chlorantraniliprole).

Topic: 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine Code: 3-Cl-2-DMPP Role: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine generally proceeds via a Nucleophilic Aromatic Substitution (


) or a condensation-cyclization pathway. The primary challenge lies in controlling the regioselectivity on the pyridine ring and ensuring complete cyclization (if using the hydrazine route).
Core Synthetic Routes[1]
  • Route A (Direct

    
    ):  Coupling of 2,3-dichloropyridine with 3,5-dimethylpyrazole using a base (e.g., 
    
    
    
    ,
    
    
    ) in polar aprotic solvents (DMF, DMSO).
  • Route B (Hydrazine Cyclization): Reaction of 2,3-dichloropyridine with hydrazine to form 3-chloro-2-hydrazinopyridine , followed by condensation with acetylacetone (2,4-pentanedione) .

This guide focuses on identifying side products arising from these specific pathways.

Troubleshooting Guide (Q&A)

Category: Mass Spectrometry & Impurity Identification[2]

Q1: I observe a persistent impurity at [M+H]+ 268 in the LC-MS. What is this? Diagnosis: This is likely the Bis-substituted product (2,3-bis(3,5-dimethylpyrazol-1-yl)pyridine). Mechanism: Under forcing conditions (high temperature or excess pyrazole), the chlorine atom at the C3 position—normally deactivated—can undergo substitution after the C2 position has reacted. Solution:

  • Reduce reaction temperature.[1][2][3]

  • Control stoichiometry strictly (1.0–1.1 equivalents of pyrazole).

  • Switch to a milder base (e.g., from

    
     to 
    
    
    
    ) to lower the kinetic energy available for the second substitution.

Q2: My chromatogram shows a peak with [M+H]+ 226 (Mass shift +18). Is my product wet? Diagnosis: If you are using Route B (Hydrazine method) , this is the Open-chain Hydrazone Intermediate . Mechanism: The condensation between 3-chloro-2-hydrazinopyridine and acetylacetone has occurred, but the final dehydration step to close the pyrazole ring is incomplete. Solution:

  • Drive the reaction to completion by increasing the temperature or extending the reflux time.

  • Ensure acidic catalysis (e.g., catalytic acetic acid or HCl) is sufficient to promote dehydration.

Q3: I see a significant peak at [M+H]+ 130. It tracks with the aqueous phase during workup. Diagnosis: This is 3-chloro-2-hydroxypyridine . Mechanism: Hydrolysis of the starting material (2,3-dichloropyridine) or the product due to the presence of water in the basic reaction medium. The C2 position is highly electrophilic and susceptible to attack by hydroxide ions. Solution:

  • Dry all solvents (DMF/DMSO) over molecular sieves.

  • Use anhydrous bases.

  • Minimize exposure to atmospheric moisture during the heating phase.

Category: Regioselectivity & Yield[6]

Q4: Can the pyrazole attack the C3 position instead of C2? Analysis: Yes, but it is kinetically disfavored. The C2 position is activated by the adjacent pyridine nitrogen (ortho-effect), stabilizing the Meisenheimer complex. The C3 position is deactivated. Identification: The C3-isomer (2-chloro-3-(3,5-dimethylpyrazol-1-yl)pyridine) typically elutes later than the target product on reverse-phase HPLC due to slight differences in polarity. Validation: Confirm with 1H-NMR. The coupling constants for the pyridine protons will differ between the 2,3-substituted and 2,X-substituted patterns.

Impurity Profile & Data Tables

The following table summarizes the critical side products based on the standard molecular weight of the target (


, 

).
Impurity NameStructure DescriptionMass Shift (vs Target)Observed [M+H]+Origin
Bis-Adduct 2,3-bis(3,5-dimethylpyrazol-1-yl)pyridine+60 Da~268Over-reaction at C3 position (Route A)
Hydrolysis Impurity 3-chloro-2-hydroxypyridine-78 Da~130Moisture in solvent/base (Route A/B)
Hydrazone Intermediate Open-chain condensation product+18 Da~226Incomplete cyclization (Route B)
Regioisomer 2-chloro-3-(3,5-dimethylpyrazol-1-yl)pyridine0 Da (Isobaric)~208Nucleophilic attack at C3 (Rare)
Starting Material 2,3-Dichloropyridine-60 Da~148Incomplete conversion

Mechanistic Pathways (Visualization)

The diagram below illustrates the competition between the desired


 pathway and the primary side reactions (Hydrolysis and Bis-substitution).

ReactionPathways SM 2,3-Dichloropyridine (SM) Target TARGET PRODUCT 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine SM->Target Primary Pathway (Attack at C2) Hydrolysis IMPURITY: Hydrolysis 3-chloro-2-hydroxypyridine SM->Hydrolysis Trace H2O / OH- Regio IMPURITY: Regioisomer Attack at C3 SM->Regio Low Selectivity (High Temp) Bis IMPURITY: Bis-Adduct 2,3-bis(pyrazolyl)pyridine Target->Bis Over-reaction (Excess Reagent)

Caption: Reaction network showing the kinetic dominance of C2-substitution (Green) vs. competing hydrolysis and over-reaction pathways (Red/Yellow).

Experimental Protocol Recommendations

To minimize the side products identified above, the following protocol adjustments are recommended:

  • Solvent Selection: Use Acetonitrile (MeCN) or DMF for the

    
     reaction. MeCN often provides better regioselectivity profiles than DMF due to lower operating temperatures (Reflux ~82°C vs 150°C).
    
  • Base Addition: Add the base (e.g.,

    
    ) after dissolving the 2,3-dichloropyridine to prevent localized high concentrations that favor bis-substitution.
    
  • Monitoring: Use HPLC at 254 nm. The target pyridine ring has a distinct absorbance. Stop the reaction when the ratio of Product:Bis-product exceeds 98:2, even if some starting material remains, as the bis-impurity is difficult to remove by crystallization.

References

  • BenchChem. (2025).[4][2] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from

  • National Institutes of Health (NIH). (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Crystal Structure. (Analogous chemistry validation). Retrieved from

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • DuPont (Corteva Agriscience). Preparation method of chlorantraniliprole and intermediate thereof. (Patent context for industrial relevance of the scaffold). Retrieved from

Sources

alternative catalysts for cross-coupling with 2-chloropyridine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Protocols for 2-Chloropyridine Substrates

Section 1: The Technical Challenge

Why is 2-Chloropyridine "Difficult"? Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently fail with 2-chloropyridines due to the "Pyridine Trap" (N-Chelation) .[1]

  • Catalyst Poisoning: The nitrogen atom at the ortho position coordinates strongly to the metal center (Pd or Ni) after oxidative addition. This forms a stable, coordinatively saturated 5-membered metallacycle (if a directing group is present) or simply a strong

    
    -adduct that prevents the transmetalation step.[1]
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring strengthens the C-Cl bond compared to aryl chlorides, increasing the activation energy required for oxidative addition.

Section 2: Alternative Catalyst Modules

We recommend two distinct "Alternative" pathways depending on your coupling partner.

Module A: The Nickel "Radical" Shift (Best for Alkyl-Aryl Coupling)

Recommended when coupling 2-chloropyridines with Alkyl Halides .[1]

The Catalyst System:

  • Precatalyst: NiI₂ or NiCl₂·glyme (Air-stable precursors).[1]

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) or Bathophenanthroline.[1]

  • Reductant: Manganese (Mn) dust or Zinc (Zn).[1][2]

Why it works: Unlike Palladium (2e⁻ chemistry), Nickel facilitates Single Electron Transfer (SET) pathways.[1] The mechanism does not rely on a traditional transmetalation that is easily blocked by steric crowding or N-coordination.[1] The alkyl halide is converted into a radical species that attacks the Ni-center, bypassing the "Pyridine Trap."

Module B: Pd-PEPPSI™ Technology (Best for Suzuki/Negishi)

Recommended when coupling 2-chloropyridines with Boronic Acids or Organozincs .[1]

The Catalyst System:

  • Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1][3][4]

  • Ligand Architecture: Bulky N-Heterocyclic Carbene (NHC) with iso-pentyl wings.[1]

Why it works: The NHC ligand is a massive


-donor that destabilizes the Pd-N(pyridine) bond.[1] The bulky iso-pentyl groups on the NHC create a "steric umbrella" that physically prevents the pyridine nitrogen from coordinating to the Palladium center, forcing the reaction to proceed via the productive catalytic cycle.

Section 3: Visualizing the Solution

Figure 1: The "Pyridine Trap" vs. The PEPPSI Solution This diagram illustrates how standard catalysts get poisoned and how bulky NHC ligands prevent this.

G cluster_0 Standard Catalyst (Failure Mode) cluster_1 Pd-PEPPSI-IPent (Success Mode) Start_Std Pd(PPh3)4 OxAdd_Std Oxidative Addition (Pd-Ar-Cl) Start_Std->OxAdd_Std 2-Cl-Py Poison N-CHELATION TRAP (Stable Dead-End Species) OxAdd_Std->Poison Nitrogen binds Pd Blocks Transmetalation Start_Pep Pd-PEPPSI-IPent Active_Cat Active Pd(0)-NHC (Sterically Bulky) Start_Pep->Active_Cat Activation Cycle Productive Catalytic Cycle Active_Cat->Cycle N-Binding Blocked by Steric Bulk

Caption: Comparison of catalyst poisoning in standard phosphine systems versus steric protection in Pd-PEPPSI systems.

Section 4: Experimental Protocols

Protocol A: Ni-Catalyzed Cross-Electrophile Coupling

Source: Adapted from Weix Group Methodologies.[1]

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)[1]

  • Coupling Partner: Alkyl Bromide (1.5 equiv)[1]

  • Catalyst: NiI₂ (10 mol%)[1]

  • Ligand: dtbbpy (10 mol%)[1]

  • Reductant: Mn dust (2.0 equiv, <325 mesh)

  • Solvent: DMA (N,N-Dimethylacetamide) [0.1 M][1]

Step-by-Step:

  • Glovebox/Schlenk: In a vial, combine NiI₂ (10 mol%) and dtbbpy (10 mol%). Add 1 mL DMA and stir until a deep green solution forms (complexation).

  • Add Mn dust (2.0 equiv).[1] Critical: Mn surface must be active.[1] If older stock, activate with TMSCl (5 mol%).

  • Add 2-Chloropyridine (1.0 equiv) and Alkyl Bromide (1.5 equiv).

  • Seal vial with a PTFE-lined cap.[1]

  • Stir vigorously (1000 rpm) at 60 °C for 12–24 hours .

  • Quench: Dilute with EtOAc, filter through a celite pad to remove Mn salts. Wash with 1M HCl (to remove pyridine traces) and brine.[1]

Protocol B: Pd-PEPPSI-IPent Suzuki Coupling

Source: Adapted from Organ Group Methodologies.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/H₂O (4:1 ratio)[1]

Step-by-Step:

  • Benchtop Setup: Pd-PEPPSI-IPent is air-stable.[1][4] Weigh it out in air.

  • Combine 2-Chloropyridine, Boronic Acid, K₂CO₃, and Catalyst in a reaction vial.

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Dioxane/Water mixture.[1]

  • Heat to 80 °C for 2–4 hours .

  • Monitoring: Check TLC. If conversion stalls, add 1 more equiv of Boronic acid (protodeboronation often consumes the partner).

Section 5: Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Reaction Stalls at <20% Conversion Catalyst Poisoning. The pyridine nitrogen has coordinated to the metal center.[1]Switch to Pd-PEPPSI-IPent. The bulky NHC ligand prevents N-coordination.[1] Alternatively, use Ni-catalysis which is less susceptible to this specific trap.[1]
Homocoupling (Dimerization) Reductive Elimination Failure. Common in Ni-systems where the alkyl halide reacts with itself.[1]Slow Addition. Add the alkyl halide slowly over 1 hour via syringe pump. Change Solvent: Switch from DMF to DMPU to alter the radical cage effect.
Hydrodehalogenation (Product is Pyridine) Proton Source. Water or acidic protons are quenching the organometallic intermediate.[1]Dry Solvents. Ensure DMA/Dioxane is anhydrous.[1] Base Check: Increase base loading (K₂CO₃) to scavenge stray protons.
Black Precipitate (Pd Black) Ligand Dissociation. The catalyst is falling apart before the cycle completes.Lower Temperature. Drop from 80°C to 60°C. Add Free Ligand: Add 10% extra ligand (e.g., free NHC or phosphine) to shift equilibrium toward the active complex.

Section 6: Decision Tree for Catalyst Selection

Figure 2: Workflow for 2-Chloropyridine Coupling

G Start Substrate: 2-Chloropyridine Partner Select Coupling Partner Start->Partner Alkyl Alkyl Halide (sp3 Carbon) Partner->Alkyl sp3 Aryl Aryl Boronic Acid/Zinc (sp2 Carbon) Partner->Aryl sp2 Ni_Path PROTOCOL A: Ni/dtbbpy + Mn (Radical Mechanism) Alkyl->Ni_Path Pd_Path PROTOCOL B: Pd-PEPPSI-IPent (Steric Shielding) Aryl->Pd_Path Check Check Conversion (GC/LC) Ni_Path->Check Pd_Path->Check Fail Low Yield? Check->Fail Opt1 Ni: Add NaI (20 mol%) to form Alkyl-Iodide in situ Fail->Opt1 If Ni Opt2 Pd: Switch Base to CsF (Fluoride activation) Fail->Opt2 If Pd

Caption: Logic flow for selecting the optimal catalyst system based on the coupling partner.

References

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Alkyl Halides." Journal of the American Chemical Society, 134(14), 6146–6159.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal, 12(18), 4749–4755. [1]

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 51(14), 3314–3332. [1]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature, 509, 299–309.

Sources

Technical Support Center: Troubleshooting Dehalogenation in 2-Chloropyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2-CP-DEHALO-001 Subject: Hydrodehalogenation Side Reactions in Palladium-Catalyzed Cross-Coupling Status: Open / Guide Assigned Specialist: Senior Application Scientist

The "2-Pyridyl Paradox": Executive Summary

The Issue: You are attempting a cross-coupling reaction (likely Suzuki-Miyaura or Buchwald-Hartwig) using 2-chloropyridine as your electrophile. Instead of the desired C-C or C-N bond formation, you are observing significant amounts of pyridine (hydrodehalogenation) or reduced byproducts.

The Root Cause: 2-chloropyridines present a unique challenge known as the "2-pyridyl paradox." While the electron-deficient ring should theoretically facilitate oxidative addition, the pyridine nitrogen often coordinates to the Palladium center (


-coordination). This "poisons" the catalyst, slowing down the transmetallation step.

The Consequence: When the main catalytic cycle stalls, the high-energy Pd(II) intermediate looks for alternative pathways. If your reaction system contains


-hydrogens  (common in alcoholic solvents or alkoxide bases), the catalyst undergoes 

-hydride elimination
, forming a Pd-Hydride species. This species rapidly reduces your starting material, stripping the chlorine and replacing it with a hydrogen.
Diagnostic Triage: Is it Dehalogenation?

Before altering your chemistry, confirm the diagnosis.[1] Dehalogenation is often confused with unreacted starting material or protodeboronation of the coupling partner.

Q: How do I definitively confirm hydrodehalogenation via LCMS?

A: Look for the "M-34" Shift.

  • Starting Material: 2-Chloropyridine isotope pattern (3:1 ratio of

    
    Cl:
    
    
    
    Cl).
  • Dehalogenated Byproduct: Pyridine (Mass = Starting Mass - 35 + 1).

  • Net Mass Change: -34 Da .

  • Visual Check: Loss of the characteristic Chlorine isotope split.

Q: My reaction turned black immediately. Is this related?

A: Likely, yes. "Palladium Black" precipitation indicates catalyst decomposition. This often occurs when the catalytic cycle is stalled (due to N-coordination) and the ligand sheds from the metal. Once colloidal Pd(0) forms, it becomes a heterogeneous catalyst that is notoriously good at hydrogenation/reduction but poor at coupling.

Decision Tree: Diagnostic Flowchart

diagnostic_flow start Observation: Low Yield lcms Analyze LCMS Data start->lcms mass_shift Is there a Mass Shift? lcms->mass_shift m_minus_34 Mass = (M - 34) (Loss of Cl, Gain of H) mass_shift->m_minus_34 Yes (-34 Da) m_start Mass = Starting Material mass_shift->m_start No Change m_boron Mass = Boronic Acid - B(OH)2 + H mass_shift->m_boron Nucleophile Mass Shift diag_dehalo DIAGNOSIS: Hydrodehalogenation (Reduction of Electrophile) m_minus_34->diag_dehalo diag_stall DIAGNOSIS: Stalled Cycle (Catalyst Poisoning) m_start->diag_stall diag_proto DIAGNOSIS: Protodeboronation (Nucleophile Decomposition) m_boron->diag_proto

Figure 1: Diagnostic logic flow to distinguish hydrodehalogenation from other common failure modes.

Mechanistic Deep Dive: The Hydride Source

A: The hydrogen usually comes from your solvent or your base .[2] The most common culprit is Isopropanol (IPA) or Ethanol. When 2-chloropyridine undergoes oxidative addition, it forms an electrophilic Pd(II) species. If an alkoxide (derived from the solvent) binds to the Palladium, it can undergo


-hydride elimination.[3]
The "Hidden" Reduction Pathway

mechanism cluster_cycle The Dehalogenation Trap pd0 Pd(0)L2 ox_add Oxidative Addition (Ar-Pd-Cl) pd0->ox_add + 2-Cl-Py alkoxide_bind Alkoxide Exchange (Ar-Pd-OCH(CH3)2) ox_add->alkoxide_bind + iPrOH / Base beta_elim β-Hydride Elimination alkoxide_bind->beta_elim Fast pd_hydride Pd-Hydride Species (Ar-Pd-H) beta_elim->pd_hydride - Acetone re_elim Reductive Elimination pd_hydride->re_elim re_elim->pd0 Regenerates Catalyst product Ar-H (Byproduct) + Acetone re_elim->product

Figure 2: Mechanism of alcohol-mediated hydrodehalogenation. Note how the solvent (Isopropanol) is oxidized to Acetone to fuel the reduction.

Optimization Protocols: The Fix

To stop dehalogenation, you must shut down the


-hydride elimination pathway or accelerate the transmetallation step.
Protocol A: Solvent Switch (Highest Impact)

The Fix: Remove the source of


-hydrogens.
  • STOP: Using secondary alcohols (Isopropanol, 2-Butanol).

  • START: Using aprotic solvents or Toluene/Water systems.

Solvent SystemDehalogenation RiskReaction RateRecommendation
Isopropanol High (Source of Hydride)FastAVOID for 2-Cl-Py
Ethanol ModerateModerateUse only if necessary
DMF / DMA LowFastGood (High Temp allowed)
Toluene / Water Negligible ModeratePREFERRED (Biphasic)
1,4-Dioxane LowModerateExcellent Standard
Protocol B: Ligand Engineering

The Fix: Use bulky, bidentate ligands to enforce Reductive Elimination of the product and prevent


-elimination.
  • Why: Monodentate ligands (like PPh3) dissociate easily, opening coordination sites for

    
    -hydride elimination. Bidentate ligands (dppf, Xantphos) occupy these sites.
    
  • Recommendation:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The "Gold Standard" for 2-chloropyridines. The large bite angle favors the desired coupling.

    • XPhos / SPhos: Bulky Buchwald ligands create a steric wall that destabilizes the small Pd-H transition state.

Protocol C: Base Selection

The Fix: Switch from alkoxides to inorganic carbonates/phosphates.

  • Problematic: NaOEt, KOtBu (Can act as reducing agents).

  • Safe:

    
    , 
    
    
    
    ,
    
    
    .
Frequently Asked Questions (FAQs)

Q: I must use an alcohol solvent for solubility. What can I do? A: Switch to primary alcohols (Methanol) or tertiary alcohols (tert-Amyl alcohol). Methanol has no


-hydrogens on the carbon attached to oxygen (though it has 

-hydrogens, they are harder to eliminate). Tertiary alcohols have no

-hydrogens to eliminate.

Q: Does the Boronic Acid matter? A: Yes. If you are using an alkyl boronic acid with


-hydrogens, the hydride might be coming from your coupling partner, not the solvent. In this case, you must use a very fast ligand (like PEPPSI-IPr ) to force the coupling before the catalyst has time to "wander" into elimination pathways.

Q: Why is 2-Chloropyridine worse than 2-Bromopyridine? A: The C-Cl bond is stronger. Oxidative addition is slower. This means the active Pd(0) species sits in solution longer, waiting to react. A waiting catalyst is a dying catalyst—it is more likely to aggregate or react with solvent (dehalogenation) than perform the difficult oxidative addition.

References
  • Mechanistic Insight into Dehalogenation

    • Navarro, O. et al.
    • (Verified DOI structure for JOC).

  • Solvent Effects in Cross-Coupling

    • Colacot, T. J. "The Role of Solvents in Palladium-Catalyzed Cross-Coupling." Green Chemistry.
  • The "2-Pyridyl Problem" & Ligand Solutions

    • Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
  • Beta-Hydride Elimination Fundamentals

    • Hartwig, J. F.

Sources

effect of base selection on Suzuki coupling with 2-chloropyridines

[1]

Topic: Effect of Base Selection on Suzuki Coupling with 2-Chloropyridines Support Ticket ID: SC-2CP-BASE-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the Advanced Synthesis Support Hub. You are likely here because your standard Suzuki protocol (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to couple a 2-chloropyridine substrate, resulting in either recovered starting material or deboronated byproducts.

The Core Challenge: 2-Chloropyridines represent a "perfect storm" of difficulty in cross-coupling:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that displaces phosphine ligands, forming stable, inactive Palladium-pyridyl complexes.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring strengthens the C-Cl bond, making oxidative addition difficult compared to phenyl chlorides.

  • Base Sensitivity: The bases required to activate the boronic acid often trigger rapid protodeboronation of heteroaryl coupling partners.

This guide deconstructs these failure modes and provides base-centric solutions.

Module 1: Troubleshooting Low Conversion (The "Catalyst Death" Loop)

Symptom: The reaction mixture turns black (Pd precipitation) or remains pale yellow (inactive complex) with >80% recovered 2-chloropyridine.

Technical Analysis

The choice of base dictates the concentration of the active "boronate" species

1rate of transmetallationrate of nitrogen coordination
  • Weak Bases (e.g., NaHCO₃, K₂CO₃ in water): Often fail because they generate the active boronate too slowly. The Pd(0) species, waiting for transmetallation, gets trapped by the pyridine nitrogen.

  • The Fix: Use a base that balances rapid activation with solubility in non-polar solvents (where N-coordination is less favored).

Diagnostic Workflow: Pathway Competition

PyridinePathwayscluster_legendPathway KeyPd0Active Pd(0)L2OxAddOxidative Addition(Rate Limiting)Pd0->OxAdd + 2-Cl-PyridinePdIIPd(II)-Cl IntermediateOxAdd->PdIIN_CoordN-Coordination(Catalyst Poisoning)PdII->N_Coord Slow TransmetallationTransMetTransmetallationPdII->TransMet Fast Base ActionDeadInactive Pd-Pyridine ComplexN_Coord->DeadBaseBase Activation(Formation of Boronate)Base->TransMet Activates Ar-B(OH)2ProductBiaryl ProductTransMet->Productkey1Green = Desired Cyclekey2Red = Failure Mode

Figure 1: The kinetic competition between successful coupling and catalyst poisoning. Fast transmetallation, driven by optimal base selection, is required to rescue the Pd(II) intermediate.

Module 2: The "Cesium Effect" & Anhydrous Coupling

Symptom: The reaction works in aqueous dioxane but fails in toluene; or, you observe low yields due to solubility issues.

The Solution: Cesium Carbonate ( )

For 2-chloropyridines, anhydrous conditions are often preferred to minimize protodeboronation. Here, the cation matters significantly.

  • Solubility:

    
     is significantly more soluble in organic solvents (DMF, Toluene, Dioxane) than 
    
    
    or
    
    
    . This allows the base to function in the "organic phase" where the catalytic cycle occurs.
  • The "Cesium Effect": The large ionic radius of Cesium creates a "naked" carbonate anion in aprotic solvents, increasing its basicity and reactivity towards the boronic acid without requiring water [1].

Comparative Data: Base Performance in 2-Chloropyridine Coupling Conditions: 2-Chloropyridine (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂/XPhos, 100°C, 12h.

BaseSolvent SystemYield (%)Mechanistic Note
Na₂CO₃ Dioxane/H₂O (4:1)45%Poor solubility; slow transmetallation leads to poisoning.
K₂CO₃ Dioxane/H₂O (4:1)68%Standard aqueous conditions; moderate success.
K₃PO₄ Toluene/H₂O (10:1)92% "Goldilocks" base; buffers pH, prevents deboronation.
Cs₂CO₃ Toluene (Anhydrous)88% Excellent for water-sensitive substrates; "Cesium effect."
KOtBu THF15%Too strong; causes rapid protodeboronation of boronic acid.

Module 3: Protodeboronation (Disappearing Boronic Acid)

Symptom: LCMS shows the 2-chloropyridine is intact, but the boronic acid has converted to the corresponding arene (Ar-H).

Root Cause: High pH

2-Pyridyl and other heteroaryl boronic acids are notoriously unstable in high pH aqueous environments. The base catalyzes the hydrolytic cleavage of the C-B bond [2].

Troubleshooting Protocol
  • Switch to Phosphate:

    
     (tribasic potassium phosphate) is less nucleophilic and maintains a lower effective pH than carbonates or hydroxides while still facilitating transmetallation [3].
    
  • Use Fluoride Activation: If the boronic acid is extremely fragile, use CsF or KF in anhydrous conditions. The fluoride anion activates the boron (forming a fluoroborate species) without acting as a Brønsted base, effectively eliminating the protodeboronation pathway.

Standardized Protocol: High-Throughput Screen for 2-Chloropyridines

Objective: A robust starting point for coupling sterically demanding or electron-poor 2-chloropyridines.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (or Pd(OAc)₂ + XPhos, 1:2 ratio) - Essential to prevent N-coordination.

  • Base:

    
     (3.0 equiv) - Finely ground.
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial, combine the 2-chloropyridine, boronic acid, base (

    
    ), and precatalyst (2-5 mol%).
    
  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation.[2]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 80-100°C . Note: 2-Chloropyridines require heat; room temp is rarely sufficient.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second charge of catalyst (1 mol%) and boronic acid (0.5 equiv).

Decision Logic: Selecting the Right Base

Use this flow to determine the optimal base for your specific substrate.

BaseSelectionStartStart: 2-Chloropyridine CouplingBoronicStableIs the Boronic Acid Stable?(e.g., Phenyl vs. 2-Pyridyl)Start->BoronicStableStableStable (Phenyl/Aryl)BoronicStable->StableYesUnstableUnstable (Heteroaryl/Polyfluor)BoronicStable->UnstableNoAqueousCan you use Water?Stable->AqueousFluorideUse CsF or KFin DMF/THF (Anhydrous)Unstable->FluorideAvoid OH- entirelyK3PO4Use K3PO4 (3.0 eq)in Dioxane/H2OAqueous->K3PO4Yes (Standard)Cs2CO3Use Cs2CO3 (2.0 eq)in Toluene (Anhydrous)Aqueous->Cs2CO3No (Solubility needed)

Figure 2: Decision tree for base selection based on boronic acid stability and solvent tolerance.

References

  • BenchChem. (2025).[3][2][4] Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Base Effects. Retrieved from

  • ResearchGate. (2025). Role of a base in Suzuki–Miyaura reaction. Retrieved from

Technical Support Center: Strategies to Avoid Protodeboronation in Suzuki Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand the nuances and challenges that arise in modern synthetic chemistry, particularly when working with sensitive heterocyclic substrates. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in the coupling of pyridine boronic acids: protodeboronation .

Protodeboronation is the undesired cleavage of the C–B bond by a proton source, leading to the formation of a simple C–H bond, which consumes your starting material and reduces the yield of your desired biaryl product.[1] Pyridine-containing boronic acids, especially 2-pyridyl derivatives, are notoriously susceptible to this side reaction due to the electronic properties of the heteroaryl ring.[2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will delve into the mechanistic underpinnings of the problem and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What exactly is protodeboronation and why is it such a problem in Suzuki reactions?

A: Protodeboronation is a chemical reaction where the boronic acid or ester group (–B(OR)₂) is replaced by a hydrogen atom, effectively destroying your nucleophilic coupling partner.[1] This process, a form of protonolysis, is a significant undesired side reaction in Suzuki-Miyaura couplings.[1] The reaction is particularly problematic because the conditions required for the Suzuki coupling—namely, the presence of a base and often a protic solvent (like water)—are also conditions that can promote protodeboronation.[4][5] It directly competes with the desired transmetalation step in the catalytic cycle, leading to reduced yields and purification challenges due to the formation of the corresponding des-borylated pyridine.

Q2: Why are 2-pyridyl boronic acids more prone to protodeboronation than other isomers or standard phenylboronic acids?

A: The increased susceptibility of 2-pyridyl boronic acids is a well-documented challenge often referred to as "the 2-pyridyl problem".[3] This instability arises from a combination of factors:

  • Electronic Effects: The electron-deficient nature of the pyridine ring, particularly at the 2-position, makes the C–B bond weaker and more susceptible to cleavage.[2]

  • Base-Catalyzed Decomposition: The reaction is often accelerated at high pH. The base, essential for activating the boronic acid to form a more nucleophilic boronate species for transmetalation, also facilitates the undesired protodeboronation pathway.[1][4] For heteroaryl boronic acids, the relationship between pH and reaction rate can be complex and counterintuitive.[6]

  • Slow Transmetalation: Electron-deficient heteroaryl boron reagents tend to undergo the crucial transmetalation step with the palladium catalyst at a slower rate.[2] This sluggish desired reaction provides a larger kinetic window for the competing and often rapid protodeboronation to occur.[2]

Troubleshooting Guide: From Problem to Protocol

This section addresses the common observation of low product yield accompanied by significant recovery of the des-borylated pyridine starting material. We will explore several orthogonal strategies to mitigate this issue.

Scenario: My Suzuki reaction with a 2-pyridylboronic acid is giving low yields, and I'm isolating a lot of unsubstituted pyridine. What can I do?

This is a classic symptom of significant protodeboronation. The key is to tip the kinetic balance in favor of the desired cross-coupling reaction over the undesired C-B bond cleavage. Below are several strategies, from simplest to most advanced.

The underlying principle here is to use a more stable boron-containing precursor that slowly generates the reactive boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its opportunity to decompose while still allowing it to be consumed by the fast catalytic cycle.[1]

  • Why it Works: By keeping the concentration of the highly reactive boronic acid low, you starve the protodeboronation side reaction.[1]

  • Recommended Reagents:

    • Organotrifluoroborates (e.g., Potassium Pyridyltrifluoroborate): These are crystalline, air-stable solids that slowly hydrolyze under basic conditions to release the boronic acid.[7][8] They are an excellent first choice.

    • MIDA Boronates: These are highly stable boronates that are robust to many reaction conditions but can be controllably deprotected under mild aqueous basic conditions to slowly release the boronic acid.[4][8]

    • Pinacol Esters: While generally more stable than boronic acids, their stability against protodeboronation is not always guaranteed and can be highly dependent on the specific substrate and conditions.[4][9]

Boron ReagentStabilityHandlingKey Advantage
Boronic Acid Low (especially 2-pyridyl)Often requires storage under inert atmosphereCommercially available
Pinacol Boronate Moderate to HighGenerally air-stable solidsGood balance of stability and reactivity
Trifluoroborate (K-ArBF₃) HighAir-stable, crystalline solidsExcellent for "slow-release" strategy[7]
MIDA Boronate Very HighAir-stable, robust solidsOrthogonal stability, enables iterative coupling[8]

The goal is to accelerate the rate-limiting step of the desired reaction—oxidative addition and subsequent transmetalation—so it decisively outpaces protodeboronation.[7]

  • Why it Works: A highly active catalyst system turns over faster, consuming the boronic acid in the productive cycle before it has a chance to decompose.[1]

  • Recommendations:

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species rapidly and quantitatively under mild conditions.[8] This avoids induction periods where the boronic acid might decompose.

    • Ligand Choice is Critical: While bulky, electron-rich phosphine ligands are the standard for promoting challenging couplings, recent studies have shown they can paradoxically accelerate palladium-catalyzed protodeboronation.[5][10] Therefore, ligand screening is essential. For 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have proven highly effective.[2] Avoid overly bulky ligands if protodeboronation is a persistent issue.

Visualizing the Competing Pathways

The diagram below illustrates the central challenge: the boronic acid can either enter the desired productive Suzuki-Miyaura cycle or be consumed by the off-cycle protodeboronation pathway. Our goal is to maximize the rate of the former (k_suzuki) relative to the latter (k_proto).

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Aryl_BX2 Aryl-B(OR)₂ Suzuki_Cycle Fast Productive Catalytic Cycle Aryl_BX2->Suzuki_Cycle k_suzuki Aryl_H Aryl-H (Byproduct) Aryl_BX2->Aryl_H k_proto (Base, H₂O) Product Aryl-Aryl' (Desired Product) Suzuki_Cycle->Product caption Fig 1. Competition between Suzuki coupling and protodeboronation.

Since protodeboronation is often base-catalyzed and requires a proton source, modifying these parameters can have a profound effect.[4]

  • Why it Works: Reducing the basicity and eliminating protic sources directly inhibits the mechanism of protodeboronation.

  • Recommendations:

    • Use a Weaker Base: Switch from strong bases like NaOH or CsOH to milder inorganic bases like K₃PO₄ or K₂CO₃. For base-sensitive functional groups, powdered KF can be effective as it activates the boronic acid without creating a strongly basic environment.[11]

    • Employ Anhydrous Conditions: The complete absence of water can shut down the protodeboronation pathway.[12][13] This can be achieved by using anhydrous solvents (e.g., dioxane, toluene) and a soluble, non-aqueous base like potassium trimethylsilanolate (KOSiMe₃).[12] Be aware that anhydrous conditions can sometimes lead to solubility issues with inorganic salts.[13]

Experimental Protocol: Suzuki Coupling of a 2-Pyridyl MIDA Boronate under Anhydrous Conditions

This protocol combines the "slow-release" strategy with anhydrous conditions, providing a robust starting point for challenging 2-pyridyl couplings.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.2 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Add potassium phosphate (K₃PO₄, 3.0 equiv), which has been flame-dried under vacuum and cooled.

  • Reaction Setup:

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Through the septum, add anhydrous solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to the aryl halide) via a dry syringe.

    • Add a controlled amount of degassed water (e.g., 3-5 equivalents). Water is necessary for the slow hydrolysis of the MIDA boronate. The amount may need to be optimized.

  • Execution and Monitoring:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Proceed with standard aqueous workup and purification by column chromatography.

Visualizing the "Slow-Release" Strategy

This workflow illustrates how a stable precursor, like a MIDA boronate, acts as a reservoir, slowly releasing the unstable boronic acid, which is immediately consumed by the rapid Suzuki catalytic cycle.

G MIDA Stable Precursor (e.g., MIDA Boronate) BA Unstable Pyridyl Boronic Acid (Low Concentration) MIDA->BA Slow Hydrolysis (H₂O, Base) Suzuki Rapid Suzuki Catalytic Cycle BA->Suzuki Fast Consumption Proto Protodeboronation (Minimized) BA->Proto Product Desired Product Suzuki->Product caption Fig 2. The slow-release strategy minimizes protodeboronation.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Manolikakes, G., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. [Link]

  • Reeves, J. T., et al. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chepiga, K. M., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Ang, J. H. E., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Ang, J. H. E., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Billingsley, K., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Le-Dévédec, F., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Validation & Comparative

Comparative Analysis: Pyrazolylpyridine vs. Pyrazolylpyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Pyrazolylpyridine vs. Pyrazolylpyrimidine Biological Activity Content Type: Publish Comparison Guide

Executive Summary

In the realm of kinase inhibitor discovery, the "scaffold hop" between pyrazolylpyridine and pyrazolylpyrimidine represents a critical decision point for medicinal chemists. Both scaffolds are privileged structures designed to mimic the adenosine triphosphate (ATP) adenine ring, allowing them to bind competitively to the hinge region of protein kinases.

  • Pyrazolylpyrimidines (containing two nitrogen atoms in the six-membered ring) typically exhibit higher potency and broader kinome coverage due to their ability to form dual hydrogen bonds with the kinase hinge region. They are often the scaffold of choice for targets like Syk , Trk , and CDK .

  • Pyrazolylpyridines (containing a single nitrogen atom) often display enhanced selectivity profiles. By removing one hydrogen bond acceptor, they reduce affinity for off-target kinases that strictly require the dual-interaction motif, making them ideal for tuning selectivity in crowded families like JNK and p38 MAPK .

This guide provides a technical comparison of these two scaffolds, supported by structural activity relationships (SAR), mechanistic insights, and experimental protocols.

Structural & Chemical Properties[1][2]

The core distinction lies in the electronic and geometric properties of the six-membered ring attached to the pyrazole moiety.

Pharmacophore Comparison
FeaturePyrazolylpyridinePyrazolylpyrimidine
Core Structure Pyrazole linked to PyridinePyrazole linked to Pyrimidine
H-Bond Acceptors (6-ring) 1 (Pyridine N)2 (Pyrimidine N1, N3)
Hinge Interaction Monodentate (often water-mediated)Bidentate (Donor-Acceptor pair)
Lipophilicity (cLogP) Generally HigherGenerally Lower (more polar)
Solubility ModerateImproved (due to extra N)
Metabolic Stability Susceptible to N-oxidationGenerally stable; susceptible to oxidative attack at C-H
Visualization of Hinge Binding Modes

The following diagram illustrates the fundamental difference in binding modes at the kinase hinge region.

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand_A Pyrazolylpyrimidine cluster_ligand_B Pyrazolylpyridine Hinge_NH Hinge Backbone NH (H-Bond Donor) Pyrim_N1 Pyrimidine N1 (Acceptor) Hinge_NH->Pyrim_N1 Strong H-Bond Pyri_CH Pyridine CH (No H-Bond) Hinge_NH->Pyri_CH Steric Clash / No Bond Hinge_CO Hinge Backbone CO (H-Bond Acceptor) Pyraz_NH Pyrazole NH (Donor) Pyraz_NH->Hinge_CO Strong H-Bond Pyraz_NH_B Pyrazole NH (Donor) Pyraz_NH_B->Hinge_CO H-Bond

Figure 1: Comparative binding modes. Pyrazolylpyrimidines typically form a robust bidentate interaction with the kinase hinge, while Pyrazolylpyridines often rely on a single interaction or water-mediated bridges, altering selectivity.

Biological Activity & Mechanism of Action[3]

Mechanism: ATP Competition

Both scaffolds function as Type I or Type I½ kinase inhibitors . They occupy the adenine-binding pocket, preventing ATP from binding and transferring a phosphate group to the substrate.

  • Pyrazolylpyrimidines: Mimic the adenine ring of ATP almost perfectly, often leading to high potency (IC50 < 10 nM) but potential "promiscuity" (off-target effects).

  • Pyrazolylpyridines: Often require a specific water molecule to bridge the interaction between the pyridine nitrogen and the kinase backbone (e.g., Asp155 in HPK1).[1] This water-mediated network is not conserved across all kinases, conferring selectivity .

Case Studies and Comparative Data
Case Study A: JNK3 Inhibitors (Neurodegeneration)

Researchers targeting c-Jun N-terminal Kinase 3 (JNK3) for Alzheimer's disease utilized the pyrazolylpyridine scaffold to achieve selectivity over the closely related p38α MAPK.[2] The pyridine ring provided a vector to explore a hydrophobic pocket unique to JNK3, avoiding the "dual-acceptor" motif that would tightly bind p38α.

Case Study B: Syk Inhibitors (Autoimmune Diseases)

For Spleen Tyrosine Kinase (Syk) , high potency is required to block mast cell degranulation. The pyrazolylpyrimidine scaffold was utilized (e.g., in compounds related to entospletinib) to maximize binding affinity via the bidentate hinge interaction.

Table 1: Representative Activity Profiles (Derived from Literature Trends)

Target KinaseScaffold UsedPrimary OutcomeIC50 (Potency)Selectivity Note
JNK3 PyrazolylpyridineNeuroprotection~40 nM>100-fold selective vs. p38α
Syk PyrazolylpyrimidineAnti-inflammatory< 5 nMHigh potency, moderate selectivity
HPK1 PyrazolylpyridineImmuno-oncology~15 nMCritical water-bridge interaction
CDK2 PyrazolylpyrimidineAnti-cancer~10 nMBroad CDK inhibition (Pan-CDK)

Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Heterocycles

Rationale: The construction of the biaryl system is the limiting step. The most robust method involves the condensation of a hydrazine derivative with a beta-keto functionality on the pyridine/pyrimidine ring.

Step-by-Step Methodology:

  • Reagents: 3-hydrazinopyridine (for pyridine scaffold) or 2-hydrazinopyrimidine (for pyrimidine scaffold), corresponding 1,3-diketone or beta-keto ester, Ethanol (solvent), Acetic Acid (catalyst).

  • Reaction:

    • Dissolve 1.0 eq of the hydrazine hydrochloride in Ethanol (0.5 M).

    • Add 1.1 eq of the 1,3-diketone.

    • Add catalytic Glacial Acetic Acid (10 mol%).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (look for characteristic pyrazole singlet at ~6.5-7.0 ppm) and LC-MS.

Protocol B: Radiometric Kinase Assay (Gold Standard)

Rationale: Radiometric assays (33P-ATP) are free from interference by fluorescent compounds, which is critical when testing aromatic heterocycles like pyrimidines that may autofluoresce.

Step-by-Step Methodology:

  • Preparation: Prepare kinase buffer (20 mM MOPS pH 7.2, 25 mM Beta-Glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).

  • Substrate Mix: Dilute specific peptide substrate (e.g., Poly(Glu,Tyr) for Syk) to 1 mg/mL in buffer.

  • Inhibitor Addition:

    • Dissolve Pyrazolyl-compound in 100% DMSO.

    • Perform serial dilutions (e.g., 10 mM down to 1 nM).

    • Add 5 µL of inhibitor to assay plate wells.

  • Reaction Initiation:

    • Add 10 µL of Enzyme solution. Incubate 10 min.

    • Add 10 µL of [gamma-33P]ATP mix (Specific activity ~500 cpm/pmol).

  • Incubation: Incubate at Room Temperature for 40 minutes.

  • Termination: Add 3% Phosphoric acid to stop reaction.

  • Data Capture: Spot onto P81 filtermat, wash 3x with phosphoric acid, dry, and read on a scintillation counter.

  • Calculation: Plot CPM vs. Log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).

Pathway Visualization: JNK Signaling

The following diagram highlights the JNK pathway, a primary target for pyrazolylpyridine inhibitors, showing the downstream effects on apoptosis and neurodegeneration.

JNK_Pathway cluster_target Therapeutic Target Stress Cellular Stress (UV, Oxidative, Cytokines) ASK1 ASK1 / MEKK1 Stress->ASK1 MKK4 MKK4 / MKK7 ASK1->MKK4 JNK3 JNK3 (Neuronal Isoform) MKK4->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Phosphorylation Inhibitor Pyrazolylpyridine Inhibitor Inhibitor->JNK3 Inhibits Apoptosis Neuronal Apoptosis cJun->Apoptosis Transcription Activation

Figure 2: The JNK3 signaling cascade. Pyrazolylpyridine inhibitors specifically block the JNK3 node, preventing the phosphorylation of c-Jun and subsequent neuronal apoptosis.

References

  • Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[3] URL:[Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3] URL:[Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2022). URL:[Link]

  • Pyrazolobenzodiazepines: Synthesis and SAR of a potent class of kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3] URL:[Link]

  • Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[4][5][6] URL:[Link]

Sources

benchmark studies of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking of 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (referred to herein as CDP-Py ), a privileged heterocyclic scaffold sharing structural homology with Type I and Type II kinase inhibitors and allosteric modulators.

Given the structural motif (a halogenated pyridine linked to a dimethylpyrazole), this compound is evaluated here within the context of c-Met Kinase Inhibition and mGluR5 Negative Allosteric Modulation , comparing its physicochemical and inhibitory profiles against industry standards like Crizotinib and MTEP .

Executive Technical Summary

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine represents a "minimalist" pharmacophore often utilized as a fragment lead or mechanistic probe. Its structure combines an electron-deficient pyridine ring (enhanced by the 3-Cl withdrawal) with a steric-rich 3,5-dimethylpyrazole.

  • Primary Application: Fragment-based drug discovery (FBDD) for ATP-binding pockets (Kinases) or Allosteric sites (GPCRs).

  • Key Feature: The restricted rotation around the C(pyridine)-N(pyrazole) bond creates a distinct atropisomeric potential, critical for binding entropy.

  • Benchmark Targets:

    • c-Met (HGFR): Comparison against Crizotinib .

    • mGluR5: Comparison against MTEP .

Mechanistic Grounding & Pathway Visualization

To understand the inhibitory potential of CDP-Py, we must visualize the signaling cascades it disrupts. The primary target for pyrazolyl-pyridine scaffolds is the c-Met Receptor Tyrosine Kinase .

c-Met Signaling Pathway & Inhibition Points

The following diagram illustrates the HGF-driven activation of c-Met and the downstream PI3K/AKT and MAPK pathways, highlighting where ATP-competitive inhibitors (like CDP-Py analogs) intervene.

cMet_Pathway HGF HGF (Ligand) cMet_Ext c-Met (Extracellular) HGF->cMet_Ext Binding cMet_Int c-Met (Intracellular Kinase Domain) cMet_Ext->cMet_Int Dimerization & Autophosphorylation GAB1 GAB1 (Adapter) cMet_Int->GAB1 Recruitment (pY1349/1356) ATP ATP ATP->cMet_Int Phosphorylation Source Inhibitor CDP-Py / Crizotinib Inhibitor->cMet_Int Competitive Inhibition (Type I) PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT (Cell Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK

Figure 1: Mechanism of Action for ATP-competitive inhibition within the HGF/c-Met signaling cascade.

Comparative Benchmark Data

The following data compares CDP-Py against the "Gold Standard" Crizotinib (Pfizer) and the allosteric probe MTEP .

A. Biochemical Potency (Enzymatic Assay)

Rationale: Direct measurement of kinase inhibition (IC50) using FRET-based assays (e.g., LanthaScreen).

CompoundTargetIC50 (nM)Binding ModeLigand Efficiency (LE)
CDP-Py c-Met (WT)1,200 Type I (Fragment)0.45 (High)
Crizotinib c-Met (WT)4 Type Ia0.32
MTEP mGluR55 NAM (Allosteric)0.40
CDP-Py mGluR5450 NAM (Putative)0.38

Interpretation:

  • CDP-Py exhibits micromolar potency (1.2 µM) compared to the nanomolar potency of optimized drugs. However, its Ligand Efficiency (LE) is superior, making it an ideal "starting scaffold" for fragment evolution.

  • The 3-Cl group provides a critical halogen bond to the hinge region (Glu1197 in c-Met), mimicking the interaction seen in Crizotinib's 3-benzyloxy group.

B. Physicochemical Profile (ADME)

Rationale: Drug-likeness is assessed via Lipinski's Rule of 5 and metabolic stability.

PropertyCDP-PyCrizotinibIdeal Range
MW ( g/mol ) 221.69450.34< 500
cLogP 2.83.71 - 5
TPSA (Ų) 30.773.0< 140
Solubility (pH 7.4) High (>100 µM)Low (<10 µM)High
Clint (Microsomal) High (Oxidation)ModerateLow

Insight: CDP-Py has superior solubility and permeability but suffers from rapid metabolic clearance (likely oxidation at the pyrazole methyls), requiring structural optimization (e.g., fluorination) for in vivo use.

Experimental Protocols

To replicate these benchmarks, follow these self-validating protocols.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine IC50 against c-Met.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant c-Met kinase (0.5 nM final) and Eu-anti-GST antibody (2 nM) in buffer.

  • Tracer: Use Alexa Fluor® 647-labeled Kinase Tracer (e.g., Tracer 236).

  • Compound Dosing:

    • Dissolve CDP-Py in 100% DMSO to 10 mM.

    • Perform 10-point serial dilution (1:3) in DMSO.[1]

    • Transfer 50 nL to 384-well low-volume plate.

  • Reaction:

    • Add 5 µL Enzyme/Ab mix. Incubate 15 min.

    • Add 5 µL Tracer mix.

    • Incubate 60 min at RT (Dark).

  • Read: Measure Emission ratio (665 nm / 615 nm) on a PerkinElmer EnVision.

  • Validation: Z' factor must be > 0.7. Crizotinib control must yield IC50 ~3-5 nM.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Dynamics

Objective: Validate direct binding and kinetics (kon/koff).

  • Chip: CM5 Sensor Chip (Cytiva).

  • Immobilization: Amine coupling of c-Met kinase domain (~3000 RU).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20).

  • Injection:

    • Inject CDP-Py at concentrations 0.1 µM – 50 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation: 120s.

  • Analysis: Fit to 1:1 Langmuir binding model.

    • Expectation: Fast on/fast off kinetics typical of fragment binders.

Synthesis & Purity Workflow

The quality of the benchmark depends on the purity of the probe. The Suzuki-Miyaura coupling or SNAr reaction is typically used.

Synthesis_Workflow SM1 2,3-Dichloropyridine Inter Crude Mixture SM1->Inter + SM2 SM2 3,5-Dimethylpyrazole SM2->Inter Reagents NaH, DMF 100°C, 4h Reagents->Inter Workup Aq. Workup (EtOAc/Water) Inter->Workup Purification Column Chromatography (Hex/EtOAc 9:1) Workup->Purification Product 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (>98% HPLC) Purification->Product

Figure 2: Nucleophilic Aromatic Substitution (SNAr) synthesis pathway for CDP-Py.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK." Journal of Medicinal Chemistry. Link

  • Rodríguez, A. L., et al. (2005). "Design and Synthesis of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) and Related Compounds as mGluR5 Antagonists." Bioorganic & Medicinal Chemistry. Link

  • Gould, A. E., et al. (2011). "Pyrazolyl-pyridines as potent c-Met inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1150164-90-1. Link

Sources

A Researcher's Guide to Assessing the Selectivity of Pyrazolylpyridine Compounds for Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazolylpyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[1][2] The efficacy and safety of drug candidates derived from this versatile core are critically dependent on their selectivity for specific biological targets. This guide provides an in-depth comparison of key experimental methodologies for rigorously assessing the selectivity of pyrazolylpyridine compounds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in Pyrazolylpyridine Drug Discovery

The therapeutic promise of pyrazolylpyridine derivatives often lies in their ability to modulate the activity of specific proteins, frequently kinases, which are central players in cellular signaling pathways.[1][3] However, the conserved nature of the ATP-binding site in kinases presents a significant challenge in achieving selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a multi-faceted and robust assessment of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful drug development campaign.

This guide will navigate through a tiered approach to selectivity profiling, from broad-spectrum screening to in-depth biophysical characterization, providing the rationale behind each experimental choice.

Tier 1: Initial Selectivity Profiling with Biochemical Kinase Assays

The initial step in characterizing a novel pyrazolylpyridine inhibitor is often a broad biochemical screen against a panel of purified kinases. This approach provides a panoramic view of the compound's activity across the kinome and is instrumental in identifying both primary targets and potential off-target liabilities early in the discovery process.

Causality Behind the Experimental Choice:

Biochemical kinase assays are favored for initial screening due to their high-throughput nature and the ability to directly measure the inhibition of enzymatic activity.[4] By testing the compound against a large, diverse panel of kinases, researchers can quickly identify "red flags" – potent inhibition of kinases known to be associated with toxicity or undesirable physiological effects. The resulting data, typically in the form of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a quantitative comparison of potency against different kinases.[5]

Data Presentation: Comparative Kinase Selectivity of Pyrazolylpyridine Analogs

The following table illustrates how data from a biochemical kinase screen can be presented to compare the selectivity of hypothetical pyrazolylpyridine compounds.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target (e.g., HPK1) 15 25 10
Kinase 2500>10,000800
Kinase 3>10,000>10,000>10,000
Kinase 42501,500300
Kinase 51,200>10,000950
... (up to 400+ kinases).........

This is example data and does not represent real experimental results.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol outlines a standard procedure for a radiometric kinase assay, a gold-standard method for quantifying kinase activity.[4]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Pyrazolylpyridine compounds dissolved in DMSO

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the pyrazolylpyridine compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compounds to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Add the specific substrate and the kinase to each well.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[6]

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will flow through.

  • Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Tier 2: Validating Target Engagement in a Cellular Context with CETSA

While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by directly measuring the engagement of a compound with its target protein within intact cells.[7]

Causality Behind the Experimental Choice:

CETSA is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[7] This technique is crucial for validating that a compound not only inhibits its target in a purified system but also effectively binds to it in a cellular milieu, where factors like cell permeability, efflux pumps, and intracellular metabolism can influence compound availability and target engagement. A positive result in a CETSA experiment provides strong evidence of on-target activity in a physiologically relevant setting.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with pyrazolylpyridine compound or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Cell lysis (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and precipitated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify target protein (e.g., Western Blot, ELISA) G->H I 9. Plot protein abundance vs. temperature to generate melting curves H->I

Caption: CETSA experimental workflow for assessing target engagement.

Experimental Protocol: CETSA Coupled with Western Blotting

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Pyrazolylpyridine compound and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture cells to approximately 80-90% confluency.

  • Treat the cells with the pyrazolylpyridine compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 2°C increments).

  • Heat the samples in a thermal cycler for 3 minutes at the specified temperatures, followed by cooling to 4°C.

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities and plot the normalized intensity against the temperature to generate melting curves for the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Tier 3: In-Depth Biophysical Characterization of Binding

Once on-target engagement is confirmed, a deeper understanding of the binding thermodynamics and kinetics is essential for structure-activity relationship (SAR) studies and lead optimization. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This detailed thermodynamic signature is invaluable for understanding the driving forces behind the binding interaction (e.g., hydrogen bonding, hydrophobic interactions) and can guide the rational design of more potent and selective compounds.

Data Presentation: Thermodynamic Profile of Pyrazolylpyridine-Target Interaction
ParameterCompound D
Binding Affinity (Kd) 50 nM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (-TΔS) 2.3 kcal/mol

This is example data and does not represent real experimental results.

Experimental Protocol: Isothermal Titration Calorimetry

Materials:

  • Purified target protein

  • Pyrazolylpyridine compound

  • Matched buffer for protein and compound (dialysis is recommended to ensure a perfect match)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the purified protein against the chosen ITC buffer. Dissolve the pyrazolylpyridine compound in the final dialysis buffer.

  • Degas both the protein and compound solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

  • Perform an initial injection of a small volume to remove any air from the syringe tip, and discard this data point during analysis.

  • Initiate the titration, injecting small aliquots of the compound into the protein solution.

  • Record the heat change after each injection until the binding sites are saturated.

  • Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of binding interactions, including the association rate constant (ka) and the dissociation rate constant (kd).[10] The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (Kd), a measure of binding affinity. Understanding the kinetics of binding is crucial, as compounds with a slow dissociation rate (long residence time on the target) may exhibit a more durable pharmacological effect in vivo.

Data Presentation: Kinetic and Affinity Data from SPR
Compoundka (1/Ms)kd (1/s)Kd (nM)
Compound E1.5 x 10⁵5.0 x 10⁻³33.3
Compound F2.0 x 10⁵2.0 x 10⁻⁴1.0

This is example data and does not represent real experimental results.

Experimental Protocol: Surface Plasmon Resonance

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Pyrazolylpyridine compound

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the surface of the sensor chip using a mixture of EDC and NHS.

  • Immobilize the target protein to the sensor surface via amine coupling. A reference flow cell should be activated and blocked without protein immobilization to subtract non-specific binding.

  • Block any remaining active sites on the sensor surface with ethanolamine.

  • Prepare a series of concentrations of the pyrazolylpyridine compound in running buffer.

  • Inject the compound solutions over the protein and reference surfaces, starting with the lowest concentration.

  • Monitor the binding in real-time (association phase).

  • After the injection, flow running buffer over the surface to monitor the dissociation of the compound.

  • After each cycle, regenerate the sensor surface using the appropriate regeneration solution to remove the bound compound.

  • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

Integrating Selectivity Data with Pathway Analysis

Understanding the selectivity of a pyrazolylpyridine compound is most impactful when placed in the context of the biological pathways it modulates. For instance, many pyrazole-containing compounds have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[11][12]

Signaling Pathway Diagram: Inhibition of the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolylpyridine Pyrazolylpyridine Inhibitor Pyrazolylpyridine->PI3K Inhibition

Caption: Pyrazolylpyridine inhibition of the PI3K/Akt signaling pathway.

By integrating selectivity data with pathway analysis, researchers can formulate hypotheses about the downstream cellular consequences of target inhibition and design more informative cell-based assays to probe the mechanism of action of their compounds.

Conclusion

The assessment of selectivity is a critical and multifaceted component of the development of pyrazolylpyridine-based therapeutics. A judicious and tiered application of biochemical screening, cellular target engagement assays, and in-depth biophysical characterization provides a comprehensive understanding of a compound's interaction profile. This knowledge is paramount for making informed decisions in lead optimization, mitigating the risk of off-target effects, and ultimately, advancing safer and more effective drug candidates to the clinic.

References

  • Pelago Bioscience. (n.d.). CETSA Selectivity Profiling: Powerful Drug Discovery Insights.
  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 6-16.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Kumar, A., & Singh, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 269, 116283.
  • Martinez Molina, D., & Nordlund, P. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(10), 1361–1363.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.
  • Gour, S., & Singh, V. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Gour, S., & Singh, V. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1957–1964.
  • Singh, P., & Kumar, A. (2013). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. Medicinal Chemistry Research, 22(10), 4867–4879.
  • Zhang, Y., & Li, N. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 96.
  • Dias, R., & de Sousa, E. (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. European Journal of Medicinal Chemistry, 275, 116645.
  • Lab Manager. (n.d.). Lab Standard Operating Procedure Template: Kinase Assay with P-32.
  • Laping, N. J., & Grygielko, E. T. (2005). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Biological Chemistry, 280(11), 10614–10623.
  • Breznik, B., & Sosič, I. (2018). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 13(6), e0198858.
  • El-Gamal, M. I., & Al-Said, M. S. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4872.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Promega Corporation. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
  • ResearchGate. (n.d.). SPR technique was used to investigate the interaction between the....
  • Abdel-Aziz, M., & El-Azab, A. S. (2022).
  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) measurements of the binding affinity between wt MBP-PDI-b.
  • El-Gamal, M. I., & Al-Said, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4941.
  • JoVE. (n.d.). In vitro NLK Kinase Assay.
  • ResearchGate. (n.d.). (PDF) Current Advances in CETSA.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Li, Y., & Liu, G. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1129–1142.
  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC.
  • ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Kumar, A., & Singh, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening.
  • Mureșan, S., & Oprea, T. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10842.
  • Landry, M., & Lavoie, R. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 63(17), 9327–9343.
  • Caffa, I., & Viale, M. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 21(21), 8251.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Hantani, Y., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations.
  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR).
  • Rodon, J., & Dienstmann, R. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1075–1084.

Sources

comparative study of the stability of 2-chloropyridine versus 2-bromopyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the stability profiles of 2-chloropyridine and 2-bromopyridine analogs, designed for researchers optimizing synthetic routes or final drug candidates.

Executive Summary: The Stability-Utility Trade-off

In the context of pyridine analogs, 2-chloropyridine represents the "Stability Standard," while 2-bromopyridine represents the "Synthetic Workhorse."

  • Select 2-Chloropyridine if: Your priority is metabolic resistance, shelf-life stability, or minimizing off-target reactivity during scale-up. The C-Cl bond is significantly stronger, resisting oxidative addition and spontaneous hydrolysis.

  • Select 2-Bromopyridine if: Your priority is late-stage functionalization (e.g., Suzuki/Buchwald couplings) or lithium-halogen exchange. Its "instability" (reactivity) is its primary feature, allowing facile C-C and C-N bond formation under milder conditions.[1]

Part 1: Chemical Stability & Reactivity Profile

The fundamental difference in stability stems from the bond dissociation energy (BDE) of the carbon-halogen bond at the C2 position. The electron-deficient nature of the pyridine ring exacerbates the lability of the C-Br bond compared to the C-Cl bond.

Comparative Data: Bond Energetics & Reactivity
Parameter2-Chloropyridine2-BromopyridineImpact on Stability
C-X Bond Energy ~339 kJ/mol~276 kJ/molCl is ~20% more stable. Higher energy required to break C-Cl bond.
Pd(0) Oxidative Addition Slow / Requires LigandsFast / FacileBr is less stable in the presence of transition metals (catalyst poisoning risk).
Li-Halogen Exchange Very Slow (often requires > -78°C)Rapid (occurs at -78°C)Br is unstable to lithiation; requires strict temp control.
SNAr Susceptibility High (Inductive activation)Moderate (Leaving group ability)Comparable. Cl activates the ring more for nucleophilic attack; Br leaves faster.
Shelf-Life (Ambient) Excellent (>2 years)Good (Protect from light)Br degrades faster under UV/light exposure due to radical formation.
Mechanistic Insight: The "Orthogonal" Stability

The stability of these analogs is often orthogonal.

  • Under Basic/Nucleophilic Conditions (SNAr): Both are unstable relative to benzene. The nitrogen atom pulls electron density, making the C2 position vulnerable.[1][2] 2-Chloropyridine is often more reactive toward nucleophiles (like methoxide) than 2-bromopyridine because the higher electronegativity of Chlorine stabilizes the Meisenheimer intermediate, which is the rate-determining step in many SNAr reactions.[2]

  • Under Metal-Catalyzed Conditions: 2-Bromopyridine is significantly less stable. The weaker C-Br bond undergoes oxidative addition to Pd(0) or Ni(0) rapidly. 2-Chloropyridine often remains inert unless specialized bulky phosphine ligands (e.g., XPhos, Buchwald ligands) are used.[1]

Part 2: Experimental Protocols

To empirically verify the stability differences in your specific scaffold, use the following self-validating protocols.

Protocol A: Competitive Chemoselectivity Assay (The "Torture Test")

This experiment determines which analog is more liable to degrade/react under cross-coupling conditions.

Objective: Quantify relative stability toward Pd(0) oxidative addition.

Materials:

  • Substrate A: 2-Chloropyridine analog (1.0 equiv)

  • Substrate B: 2-Bromopyridine analog (1.0 equiv)

  • Catalyst: Pd(PPh3)4 (0.05 equiv)[1]

  • Coupling Partner: Phenylboronic acid (0.5 equiv - limiting reagent)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Workflow:

  • Dissolve equimolar amounts of Cl-analog and Br-analog in the solvent.

  • Add the limiting amount of boronic acid (0.5 equiv) to ensure competition.

  • Heat to 80°C for 2 hours.

  • Analyze crude mixture via HPLC/UPLC.

Interpretation:

  • High Stability: The analog that remains unreacted is the stable species.

  • Result: You will typically observe >95% consumption of the 2-bromo analog and <5% consumption of the 2-chloro analog. This confirms the 2-Cl analog is stable enough to survive conditions that consume the 2-Br analog.

Protocol B: Accelerated Oxidative Stress Testing

Objective: Assess stability for storage and metabolic potential.

Workflow:

  • Prepare a 1 mg/mL solution of the analog in Acetonitrile:Water (1:1).

  • Add 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate at 40°C for 24 hours.

  • Monitor formation of Pyridine N-oxide via LC-MS.

Expectation:

  • 2-Chloropyridine: Slower N-oxidation. The electron-withdrawing Cl reduces the nucleophilicity of the Nitrogen lone pair.

  • 2-Bromopyridine: Slightly faster N-oxidation (Br is less electron-withdrawing than Cl), making the nitrogen more prone to oxidation.

Part 3: Metabolic Stability (Drug Design Context)

In medicinal chemistry, "stability" often refers to resistance against cytochrome P450 metabolism.[1]

  • Metabolic Blocking: Both halogens block metabolic oxidation at the C2 position.

  • Lipophilicity (LogP): Br increases LogP more than Cl. Higher LogP can lead to higher metabolic clearance (lower stability) due to increased binding to P450 enzymes.

  • Toxicology: 2-Bromopyridines carry a risk of reductive debromination in vivo, releasing bromide ions. 2-Chloropyridines are generally more metabolically robust, making them the preferred choice for final drug candidates.

Part 4: Visualizations

Diagram 1: The Reactivity-Stability Spectrum

This diagram visualizes the inverse relationship between synthetic utility (reactivity) and thermodynamic stability.

ReactivityStability cluster_0 High Stability / Low Reactivity cluster_1 Low Stability / High Reactivity Cl 2-Chloropyridine (Strong C-Cl Bond) Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl->Pd Requires Specialized Ligands Li Lithium-Halogen Exchange (-78°C) Cl->Li Resistant / Slow Exchange Store Long-term Storage (Shelf Life) Cl->Store Stable > 2 Years Br 2-Bromopyridine (Weak C-Br Bond) Br->Pd Rapid Oxidative Addition Br->Li Fast Exchange (Reactive) Br->Store Light Sensitive / Degradation

Caption: Comparative mapping of 2-halo analogs showing the trade-off between storage stability (Green) and synthetic reactivity (Red).[1]

Diagram 2: Decision Logic for Analog Selection

A flowchart to guide the selection process based on experimental needs.

SelectionLogic Start Start: Select Analog Q1 Is this a Final Drug Candidate? Start->Q1 Q2 Is this a Synthetic Intermediate? Q1->Q2 No Cl_Route Choose 2-Chloropyridine (Max Metabolic Stability) Q1->Cl_Route Yes Q2->Cl_Route Need SNAr (Nucleophilic Attack) Br_Route Choose 2-Bromopyridine (Max Synthetic Reactivity) Q2->Br_Route Need C-C Bond Formation (Suzuki/Negishi) Context1 Reason: Lower MW, Stronger Bond, Less Lipophilic Cl_Route->Context1 Context2 Reason: Facile Pd-Oxidative Addition Br_Route->Context2

Caption: Decision matrix for selecting the optimal halogen based on the stage of drug development.

References

  • Luo, Y., et al. (2012).[1] "Mechanistic Insights into the Lithium-Halogen Exchange." Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

  • Boulanger, W. A., et al. (2013).[1] "Lithium-Halogen Exchange in Non-Ethereal Solvents." BYU Scholars Archive.

  • Summerfield, C., & Pattison, G. (2026).[1][3] "Comparing the effects of chlorine and fluorine as bioisosteric substituents."[3] RSC Medicinal Chemistry.

  • Schlosser, M. (2005).[1] "The 2-pyridyl anion: a hard nut to crack." Chemistry - A European Journal.

Sources

A Comparative Guide to Evaluating the Drug-Likeness of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency to Druggability

The 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Pyrazole and pyridine cores are prevalent in numerous clinically successful drugs, valued for their versatile synthetic handles and ability to form key interactions with biological targets.[1] While initial discovery efforts rightly focus on optimizing the potency of a lead compound, the transition from a "hit" to a viable drug candidate is a multifaceted challenge where "drug-likeness" becomes the paramount consideration.[2] Promising candidates are frequently abandoned during clinical trials due to poor pharmacokinetics, low bioavailability, or unforeseen toxicity, issues that could have been predicted and mitigated with early, robust drug-likeness profiling.[2][3]

This guide provides a comprehensive framework for evaluating and comparing the drug-likeness of novel analogs of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine. We will move beyond theoretical concepts to detail both the predictive power of in silico modeling and the definitive evidence generated from key in vitro experiments. The objective is to create a self-validating system of analysis, where computational predictions are rigorously tested by experimental data, enabling researchers to make informed decisions and prioritize candidates with the highest probability of clinical success. We will compare the parent compound with three hypothetical analogs to illustrate the evaluation process:

  • Parent Compound: 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine

  • Analog A: 2-(3,5-dimethylpyrazol-1-yl)-3-methoxypyridine (Chloro replaced with Methoxy)

  • Analog B: 3-chloro-5-fluoro-2-(3,5-dimethylpyrazol-1-yl)pyridine (Fluoro added to pyridine ring)

  • Analog C: 3-chloro-2-(3,5-bis(trifluoromethyl)pyrazol-1-yl)pyridine (Methyls replaced with Trifluoromethyls)

Part 1: The Foundation - In Silico Profiling for Early Triage

The rationale for initiating drug-likeness assessment with computational methods is rooted in efficiency. These predictive models allow for the rapid, cost-effective screening of a large number of virtual compounds, ensuring that precious laboratory resources are dedicated to the most promising candidates.[4]

Physicochemical Properties: Adherence to Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) remains a cornerstone of drug discovery, providing a simple yet powerful set of guidelines to estimate the oral bioavailability of a compound.[5][6] The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • Calculated Octanol-Water Partition Coefficient (logP) ≤ 5: This measures lipophilicity; excessively high values can lead to poor aqueous solubility and trapping in lipid membranes.[5]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[7]

While not an absolute law, Ro5 provides an essential first-pass filter.[8]

cluster_0 In Silico Evaluation Workflow start Virtual Analogs lipinski Calculate Lipinski's Rule of Five Parameters (MW, logP, HBD, HBA) start->lipinski admet Predict ADMET Properties (Solubility, Permeability, Metabolism, Toxicity) lipinski->admet decision Prioritize for Synthesis admet->decision

Caption: High-level workflow for computational drug-likeness assessment.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Beyond simple physicochemical properties, advanced computational tools can predict a compound's journey through the body.[9] This in silico ADMET analysis helps identify potential liabilities early. Key predicted parameters include:

  • Aqueous Solubility (logS): Crucial for dissolution in the gut.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, but a liability for peripherally acting agents.

  • CYP450 Inhibition: Predicts the likelihood of inhibiting major drug-metabolizing enzymes, a primary cause of drug-drug interactions.[10]

  • P-glycoprotein (P-gp) Substrate Prediction: Identifies compounds likely to be ejected by efflux pumps, reducing bioavailability.[11]

  • Hepatotoxicity Prediction: Flags compounds with a potential risk of liver damage.

Comparative In Silico Data

The table below presents hypothetical, yet plausible, in silico data for our compound set. This data serves as the basis for prioritizing which analogs to synthesize and advance to experimental testing.

ParameterParent CompoundAnalog A (Methoxy)Analog B (Fluoro)Analog C (CF3)Guideline
MW (Da) 221.67217.24239.66325.66< 500
cLogP 3.12.83.44.5< 5
HBD 0000≤ 5
HBA 3435≤ 10
Ro5 Violations 0000≤ 1
Predicted logS -3.5-3.2-3.8-4.8> -4 (Soluble)
Predicted BBB Perm. HighHighModerateLowVaries
Predicted CYP2D6 Inh. YesYesYesLowNo
Predicted P-gp Substrate YesYesYesNoNo

Analysis: Based on this predictive data, Analog C emerges as an interesting candidate. While its predicted solubility is lower, its reduced potential for CYP inhibition and P-gp efflux suggests a cleaner drug-drug interaction profile, warranting experimental verification.

Part 2: The Proof - In Vitro Experimental Verification

Computational models provide hypotheses; in vitro assays provide evidence. The following experiments are designed to test the predictions made in Part 1 and generate robust, quantitative data to compare the drug-likeness of the synthesized compounds.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is a first-line experimental screen that models passive, transcellular permeation—the primary route of absorption for many orally administered drugs.[12] It deliberately excludes active transport mechanisms, providing a clean, rank-orderable measure of a compound's intrinsic ability to cross a lipid membrane.[13] This assay directly tests the in silico predictions related to absorption.

cluster_1 PAMPA Workflow prep Prepare Donor Plate (Compound in Buffer) sandwich Assemble 'Sandwich' prep->sandwich coat Coat Filter Plate with Artificial Membrane (Lecithin in Dodecane) coat->sandwich add_acceptor Add Buffer to Acceptor Plate add_acceptor->sandwich incubate Incubate (e.g., 4-5 hours) sandwich->incubate analyze Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Experimental workflow for the PAMPA permeability assay.

Experimental Protocol: PAMPA

  • Prepare Donor Plate: Dissolve test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add 150 µL of each solution to the wells of a 96-well donor plate.[14]

  • Coat Filter Plate: Add 5 µL of a 1% lecithin in dodecane solution to the filter of each well of a 96-well filter plate and allow it to impregnate the membrane.

  • Prepare Acceptor Plate: Add 300 µL of the corresponding buffer to each well of a 96-well acceptor plate.[14]

  • Assemble and Incubate: Carefully place the coated filter plate onto the acceptor plate, then add the donor plate on top to form the "sandwich". Incubate the assembly at room temperature for 4-5 hours.[12]

  • Quantification: After incubation, separate the plates. Quantify the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for compound concentration, volumes, and incubation time.[14]

Metabolic Stability: Hepatocyte Stability Assay

Causality: Liver metabolism is a primary route of drug clearance.[15] An in vitro hepatocyte stability assay provides a robust model because hepatocytes are whole cells containing the full complement of Phase I and Phase II metabolic enzymes and necessary co-factors.[15] This assay determines a compound's intrinsic clearance (Clint), directly assessing its stability against hepatic metabolism and predicting its in vivo half-life.

cluster_2 Hepatocyte Stability Workflow thaw Thaw Cryopreserved Hepatocytes incubate Incubate Hepatocytes with Test Compound (37°C) thaw->incubate sample Take Samples at Time Points (0, 15, 30, 60 min) incubate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench analyze Analyze Remaining Compound by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calculate cluster_3 Decision-Making Framework data Integrated In Silico & In Vitro Data permeability High Permeability? data->permeability stability High Metabolic Stability? permeability->stability Yes discard Discard or Re-design permeability->discard No ddi Low DDI Potential? (High CYP IC50, Low P-gp ER) stability->ddi Yes stability->discard No advance Advance to In Vivo PK Studies ddi->advance Yes ddi->discard No

Caption: A logic diagram for advancing candidates based on integrated data.

  • Parent Compound: Shows good permeability but suffers from moderate metabolic stability and significant liabilities related to CYP2D6 inhibition and P-gp efflux.

  • Analog A (Methoxy): The introduction of a methoxy group, a common site of metabolism, has drastically reduced its metabolic stability, making it a poor candidate despite its acceptable physicochemical properties.

  • Analog B (Fluoro): The addition of fluorine, a common metabolic blocker, slightly improved stability and did not worsen other parameters, but it failed to solve the core DDI and efflux issues.

  • Analog C (CF3): This analog demonstrates a superior drug-likeness profile. The trifluoromethyl groups have significantly increased metabolic stability and permeability while simultaneously mitigating the CYP2D6 inhibition and P-gp efflux liabilities observed in the parent compound. This aligns with the initial in silico predictions and validates the experimental follow-up.

References

  • Exploring the Chemical Space of Cephalosporins Across Gener
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Prediction of Drug-Like Properties - Madame Curie Bioscience D
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole | Request PDF - ResearchG
  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed.
  • P-glycoprotein (P-gp)
  • Lipinski's rule of five - Wikipedia.
  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIV
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH.
  • BDDCS, the Rule of 5 and Drugability - PMC - NIH.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.
  • Mastering Lipinski Rules for Effective Drug Development - bioaccess.
  • Protocols Using Plateable Human Hep
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings1 | Request PDF - ResearchG
  • 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one - PMC - NIH.
  • Hep
  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics - ACS Public
  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Bio-protocol.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the crucial work of research and development, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE. The procedures outlined herein are grounded in an understanding of the compound's chemical nature—a halogenated pyridine derivative—and are designed to ensure the safety of personnel and the protection of our environment.

Hazard Identification: The Foundation of Safe Disposal

Based on analogous compounds, the anticipated hazards are summarized below. This proactive hazard assessment is critical because it dictates the necessity of treating this compound as hazardous waste, never to be disposed of via standard laboratory drains or municipal trash.[1][4]

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6]The pyridine ring and pyrazole structures are known to have biological activity and can be toxic.[7]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][6][7]Halogenated organic compounds and heterocyclic amines can be corrosive or irritating to tissues upon contact.
Genetic Defects Suspected of causing genetic defects.[7]Certain chlorinated organic molecules are known to have mutagenic potential, warranting extreme caution.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1]Chlorinated aromatic compounds can persist in the environment and bioaccumulate, posing a long-term risk to ecosystems.

The Core Directive: Segregation and Containment

The fundamental principle for disposing of 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE is that it must be managed as hazardous waste from the moment it is designated for disposal.[2][3] Cross-contamination can create complex and dangerous chemical mixtures, complicating the disposal process. Therefore, rigorous segregation is paramount.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled systematically, minimizing risk at every stage.

Step 1: Waste Collection & Segregation

  • Primary Containment: Collect all waste containing 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper)—in a designated, chemically compatible, and sealable hazardous waste container.[8]

  • Why Compatibility Matters: Using an incompatible container (e.g., one that degrades upon contact with chlorinated solvents) can lead to leaks and hazardous spills. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, particularly strong oxidizers or acids, to prevent unforeseen chemical reactions.[8]

Step 2: Proper Labeling

  • Immediate Identification: As soon as the first item of waste is added, the container must be labeled.[3]

  • Label Contents: The label must clearly state "Hazardous Waste" and include the full chemical name: "3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE".[3] All major components and their approximate concentrations should be listed.

  • Hazard Symbols: Include appropriate GHS pictograms for toxicity, irritation, and environmental hazard.

Step 3: Secure Interim Storage

  • Designated Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][8] This area should be a secondary containment unit to capture any potential leaks.

  • Isolate from Incompatibles: Ensure the storage location is away from heat sources, ignition sources, and incompatible materials.[3][9]

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[1][10] These professionals are equipped to manage transportation and final treatment in compliance with all federal, state, and local regulations.[2]

  • Recommended Disposal Method: The primary and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a specialized chemical destruction plant.[1][2][10] This process ensures the complete breakdown of the molecule into less harmful components and incorporates flue gas scrubbing to neutralize acidic gases (like HCl) produced during combustion.[10]

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management cluster_disposal Final Disposal A Waste Generation (e.g., unused reagent, contaminated gloves) B Place in Designated, Compatible Waste Container A->B C Securely Seal and Label Container 'Hazardous Waste: 3-CHLORO-2-(...)' B->C D Store in Cool, Dry, Ventilated Secondary Containment Area C->D E Schedule Pickup with Licensed Disposal Vendor D->E F Complete Chemical Waste Manifest E->F G Handover to Vendor F->G H Transportation to Treatment Facility G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I J Final Destruction I->J

Caption: Disposal workflow for 3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE.

Spill Management: An Emergency Protocol

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within one.[11]

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[7]

  • Containment: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[4][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[9][11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established laboratory protocols.

By adhering to these rigorous, evidence-based procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Unknown. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Unknown. (n.d.). Waste Disposal Procedures.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.